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  • Product: 2-(2-Methylpropyl)pyrimidin-5-amine
  • CAS: 944901-53-5

Core Science & Biosynthesis

Foundational

Privileged Building Blocks in Targeted Therapeutics: A Technical Guide to 2-(2-Methylpropyl)pyrimidin-5-amine

Executive Summary In the landscape of modern drug discovery, the strategic selection of heteroaryl building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 2-(2-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heteroaryl building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine) has emerged as a privileged scaffold, particularly in the design of kinase inhibitors and allosteric modulators[1]. By functioning as a metabolically stable bioisostere for substituted anilines, this compound leverages its pyrimidine core to modulate basicity, while the 2-isobutyl moiety provides a sterically demanding, flexible lipophilic group ideal for occupying deep hydrophobic pockets (such as the hinge region or gatekeeper-adjacent cavities in kinases).

This technical guide provides an in-depth analysis of 2-(2-methylpropyl)pyrimidin-5-amine, detailing its physicochemical profile, structural rationale, and a self-validating synthetic workflow for its integration into complex active pharmaceutical ingredients (APIs) via Buchwald-Hartwig cross-coupling[2].

Physicochemical Profiling

Understanding the baseline properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for 2-(2-methylpropyl)pyrimidin-5-amine is summarized below.

PropertySpecification / Value
IUPAC Name 2-(2-methylpropyl)pyrimidin-5-amine
CAS Registry Number 944901-53-5
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
SMILES CC(C)CC1=NC=C(N)C=N1
InChI Key AEDXQYHVFVEMBA-UHFFFAOYSA-N
Physical Form Solid powder

Structural & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe that the transition from a hit to a lead compound fails due to poor scaffold selection. The integration of 2-(2-methylpropyl)pyrimidin-5-amine addresses several common medicinal chemistry liabilities:

  • The Pyrimidin-5-amine Core (Electronic Modulation): Replacing a standard aniline with a pyrimidin-5-amine drastically reduces the pKa of the amino group due to the electron-withdrawing nature of the two endocyclic nitrogens. This decreased basicity prevents unwanted hERG channel interactions and reduces off-target toxicity. Furthermore, the pyrimidine nitrogens serve as excellent hydrogen-bond acceptors, improving aqueous solubility and facilitating critical interactions with the target protein's backbone[1].

  • The 2-Isobutyl Moiety (Steric & Hydrophobic Mapping): The 2-methylpropyl group is highly flexible yet sterically demanding. In kinase inhibitor design, this group is frequently utilized to probe the hydrophobic specificity pocket. Its rotational freedom allows it to adopt an induced-fit conformation, maximizing van der Waals interactions without the entropic penalty associated with rigid cycloalkyl groups.

Synthetic Methodologies & Retrosynthetic Strategy

The de novo synthesis of 2-alkylpyrimidin-5-amines typically involves the cyclocondensation of an amidine with a C3-dielectrophile. For 2-(2-methylpropyl)pyrimidin-5-amine, a highly scalable route utilizes 4,6-dichloro-2-isobutylpyrimidin-5-amine as a pivotal intermediate, which undergoes catalytic hydrodehalogenation to yield the final target.

Retrosynthesis Target 2-(2-Methylpropyl) pyrimidin-5-amine (Target) Precursor 4,6-Dichloro-2-isobutyl pyrimidin-5-amine (Intermediate) Precursor->Target Catalytic Dechlorination (Pd/C, H2) Starting1 Isovaleramidine (Amidine Donor) Starting1->Precursor Cyclocondensation & Amination Starting2 C3-Dielectrophile (e.g., Mucochloric acid) Starting2->Precursor Cyclocondensation

Retrosynthetic pathway for 2-(2-methylpropyl)pyrimidin-5-amine via a dichloro intermediate.

Application Workflow: Buchwald-Hartwig Amination

The most common application of 2-(2-methylpropyl)pyrimidin-5-amine is its attachment to a larger heterocyclic core (e.g., a functionalized quinoline or pyridine) via a palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination)[2].

Because pyrimidin-5-amines are electronically deactivated compared to standard anilines, the choice of catalyst and base is critical. We utilize a highly active Pd(0) source paired with BrettPhos, a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination while preventing the formation of inactive palladium bis-amine complexes.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [Pd(II)(Ar)(NH-R)L_n] OxAdd->AmineCoord + Pyrimidin-5-amine + Base RedElim Reductive Elimination Transition State AmineCoord->RedElim - Base·HX RedElim->Pd0 - Product Product Diaryl Amine Product RedElim->Product

Mechanism of Pd-catalyzed Buchwald-Hartwig amination using pyrimidin-5-amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoint criteria are met.

Reagents Required:

  • Aryl halide core (1.0 equiv)

  • 2-(2-Methylpropyl)pyrimidin-5-amine (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • BrettPhos (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 and BrettPhos. Add 2 mL of degassed 1,4-dioxane and stir at room temperature for 15 minutes.

    • Validation Checkpoint 1 (Visual): The solution must transition from a dark purple/red suspension to a pale orange/yellow homogeneous solution. This color shift confirms the successful generation of the active monoligated Pd(0)-BrettPhos complex. If the solution remains dark purple, the catalyst is dead; abort and use fresh Pd2(dba)3.

  • Reagent Addition: To the active catalyst solution, sequentially add the aryl halide, 2-(2-methylpropyl)pyrimidin-5-amine, and NaOtBu.

    • Causality Note: NaOtBu is a strong base required to deprotonate the coordinated amine, driving the equilibrium toward the Pd-amido complex. If your aryl halide contains base-sensitive esters, substitute NaOtBu with Cs2CO3 and increase the reaction time.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C under vigorous stirring (800 rpm).

    • Validation Checkpoint 2 (Analytical): After 4 hours, withdraw a 10 µL aliquot under a positive nitrogen flow, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the disappearance of the aryl halide starting material and the emergence of the product mass [M+H]+. If conversion is <50%, verify the heating block temperature and ensure no oxygen ingress occurred.

  • Workup and Isolation: Once complete (typically 12-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification and Final Validation: Purify the crude residue via flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

    • Validation Checkpoint 3 (Structural): Perform 1H NMR (400 MHz, CDCl3 or DMSO-d6) on the purified product. Successful C-N bond formation is confirmed by the disappearance of the primary amine broad singlet (~5.2 ppm) and the appearance of a new, downfield secondary amine NH singlet (~8.5 - 9.0 ppm). The intact isobutyl signals (doublet at ~0.9 ppm, multiplet at ~2.1 ppm, doublet at ~2.6 ppm) must be clearly visible, confirming the structural integrity of the pyrimidine appendage.

References

  • 2-(2-methylpropyl)
  • Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC - National Institutes of Health (NIH)

Sources

Exploratory

Physicochemical Profiling and Analytical Methodology for 2-(2-Methylpropyl)pyrimidin-5-amine: A Comprehensive Guide for Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyrimidine core represents a privileged scaffold, frequently utilized in the design of targeted therapeutics such as kinase inhibitors [1]. Specifically, 2-(2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrimidine core represents a privileged scaffold, frequently utilized in the design of targeted therapeutics such as kinase inhibitors [1]. Specifically, 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5), also known as 2-isobutylpyrimidin-5-amine, serves as a highly versatile building block [2]. The strategic placement of an electron-donating amino group at the 5-position and a lipophilic isobutyl chain at the 2-position creates a molecule with highly tunable physicochemical properties.

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 2-(2-Methylpropyl)pyrimidin-5-amine. Designed for drug development professionals, it explores structure-property relationships (SPR), details self-validating analytical protocols for property determination, and maps the mechanistic utility of this scaffold in pharmacological target engagement.

Structural and Physicochemical Profiling

The physicochemical profile of a molecular scaffold dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics. For 2-(2-Methylpropyl)pyrimidin-5-amine, the balance between the polar pyrimidine-amine core and the non-polar isobutyl group results in a highly favorable profile for oral bioavailability, strictly adhering to Lipinski’s Rule of Five.

Quantitative Data Presentation

The following table synthesizes the core physicochemical parameters of the compound. These values are critical for predicting membrane permeability, solubility, and target binding affinity.

PropertyValue / DescriptionPharmacological Implication
Chemical Name 2-(2-Methylpropyl)pyrimidin-5-amineStandard IUPAC nomenclature.
CAS Number 944901-53-5Unique registry identifier [2].
Molecular Formula C₈H₁₃N₃Defines elemental composition [2].
Molecular Weight 151.21 g/mol Low MW allows for extensive downstream synthetic elaboration without exceeding the 500 Da limit for oral drugs.
Topological Polar Surface Area (TPSA) 51.8 ŲOptimal for both gastrointestinal absorption and potential blood-brain barrier (BBB) penetration (ideal range: 40–90 Ų).
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Provides critical vector for hinge-region binding in kinases[3].
Hydrogen Bond Acceptors (HBA) 3 (2 Ring N, 1 Amine N)Facilitates aqueous solvation and target interaction.
Predicted LogP (Octanol/Water) ~1.20 - 1.50The isobutyl group drives lipophilicity, ensuring adequate membrane partitioning while maintaining aqueous solubility.
Physical State Solid (Powder)Favorable for stable formulation and long-term storage [2].
Mechanistic Insights: Structure-Property Relationships (SPR)

The architectural design of 2-(2-Methylpropyl)pyrimidin-5-amine is not arbitrary; it is a masterclass in functional group placement:

  • The 5-Amino Group: Acts as a synthetic anchor. In medicinal chemistry, this primary amine is frequently converted into amides or ureas (e.g., in EGFR or B-Raf inhibitors) to establish critical hydrogen-bonding networks with the ATP-binding pocket of kinases [1, 4].

  • The Pyrimidine Core: The sp² hybridized nitrogens in the pyrimidine ring are excellent hydrogen bond acceptors. They dictate the basicity (pKa) of the molecule and are responsible for the primary interaction with the kinase hinge region.

  • The 2-Isobutyl Group: This branched aliphatic chain introduces localized lipophilicity. When the pyrimidine core binds to a target, the isobutyl group is perfectly positioned to project into adjacent hydrophobic sub-pockets, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

KinaseEngagement Scaffold 5-Aminopyrimidine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge Pyrimidine Ns Hydrophobic Hydrophobic Pocket (Isobutyl Insertion) Scaffold->Hydrophobic 2-Isobutyl Group Inhibition Target Inhibition (e.g., EGFR / B-Raf) Hinge->Inhibition Hydrophobic->Inhibition Apoptosis Cellular Apoptosis (Antiproliferative Effect) Inhibition->Apoptosis Signal Blockade

Figure 1: Mechanistic pathway of kinase target engagement by 2-alkyl-5-aminopyrimidines.

Experimental Methodologies: Physicochemical Validation

To ensure scientific integrity, theoretical physicochemical values must be empirically validated. The following protocols detail the step-by-step methodologies for determining the lipophilicity and ionization profile of 2-(2-Methylpropyl)pyrimidin-5-amine. These protocols are designed as self-validating systems to guarantee data trustworthiness.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Rationale: The shake-flask method remains the gold standard for LogP determination. By physically partitioning the compound between aqueous and organic phases, we directly measure its thermodynamic distribution, which is critical for predicting ADME behavior.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, ensuring concentration calculations remain accurate.

  • Sample Solubilization: Dissolve exactly 1.0 mg of 2-(2-Methylpropyl)pyrimidin-5-amine in 1.0 mL of the saturated octanol phase.

  • Partitioning: Transfer 0.5 mL of the spiked octanol and 0.5 mL of the saturated PBS into a sealed glass vial. Mechanically shake at 25.0 ± 0.1 °C for 2 hours. Causality: Two hours is sufficient for this low-molecular-weight compound to reach thermodynamic equilibrium between the phases.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, preventing aqueous droplets in the octanol phase from skewing the UV/HPLC quantification.

  • Quantification & Validation: Analyze both phases using RP-HPLC with UV detection at 254 nm.

    • Self-Validation Step: Perform a mass balance calculation ( MassTotal​=MassOctanol​+MassPBS​ ). If the recovery is <95%, it indicates compound adsorption to the glass vial or degradation, invalidating the run.

  • Calculation: Calculate LogP using the equation: LogP=log10​([COctanol​]/[CPBS​]) .

Protocol 2: pKa Determination via Potentiometric Titration

Rationale: The pKa dictates the ionization state of the pyrimidine and amine nitrogens at physiological pH, directly impacting solubility and membrane permeability.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution. Causality: The KCl acts as a background electrolyte, maintaining a constant ionic strength so that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl. Causality: This ensures that both the basic pyrimidine nitrogens and the 5-amino group are fully protonated at the start, allowing the capture of the entire ionization curve.

  • Titration Environment: Place the sample in a water-jacketed vessel maintained at 25.0 °C and purge continuously with Argon or Nitrogen gas. Causality: The inert gas blanket prevents atmospheric CO₂ from dissolving into the aqueous solution, forming carbonic acid, and artificially altering the pH readings.

  • Automated Titration: Titrate with standardized 0.1 M KOH using an automated titrator, adding titrant in 0.02 mL increments. Record the pH only after the electrode drift is <1 mV/min.

  • Validation & Analysis:

    • Self-Validation Step: Run a reference standard (e.g., aniline, known pKa ~4.6) prior to the sample to verify electrode calibration and system accuracy.

    • Calculate the pKa from the inflection points of the first derivative of the titration curve using the Bjerrum function.

Analytical Characterization Workflow

To streamline the progression of 2-(2-Methylpropyl)pyrimidin-5-amine from a raw building block to a validated lead compound, a structured analytical workflow is required. The integration of physicochemical data directly informs lead optimization strategies, such as scaffold morphing or substituent modification.

AnalyticalWorkflow Compound 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5) Lipophilicity Lipophilicity Profiling (RP-HPLC / Shake-Flask) Compound->Lipophilicity pKa Ionization Profiling (Potentiometric Titration) Compound->pKa Permeability ADME Prediction (PAMPA / Caco-2) Compound->Permeability DataIntegration Physicochemical Data Synthesis (LogD, TPSA, pKa) Lipophilicity->DataIntegration pKa->DataIntegration Permeability->DataIntegration LeadOpt Lead Optimization & Scaffold Morphing DataIntegration->LeadOpt

Figure 2: Comprehensive physicochemical characterization workflow for pyrimidine scaffolds.

References

  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic & Medicinal Chemistry. National Institutes of Health (NIH).[Link]

  • The Synthesis of a Novel Inhibitor of B-Raf Kinase. Organic Process Research & Development. American Chemical Society (ACS).[Link]

  • Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors. Bioorganic & Medicinal Chemistry Letters. National Institutes of Health (NIH) / PMC.[Link]

Foundational

Comprehensive Spectroscopic Analysis of 2-(2-Methylpropyl)pyrimidin-5-amine: Structural Elucidation and Methodologies

Introduction and Mechanistic Principles In the landscape of medicinal chemistry and rational drug design, pyrimidine derivatives serve as critical pharmacophores, frequently utilized as scaffolds for kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

In the landscape of medicinal chemistry and rational drug design, pyrimidine derivatives serve as critical pharmacophores, frequently utilized as scaffolds for kinase inhibitors and central nervous system (CNS) active compounds. 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine) is a valuable building block characterized by an electron-donating amino group at the C5 position and a lipophilic isobutyl chain at the C2 position.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic effects governing the pyrimidine heterocycle. The chemical shifts of pyrimidine protons and carbons are highly dependent on the nature and position of substituents [1]. The C5-amino group exerts a strong mesomeric (+M) electron-donating effect, delocalizing its lone pair into the pyrimidine π -system. This significantly increases the electron density at the ortho positions (C4 and C6), leading to a pronounced upfield shielding of both the carbon atoms and their attached protons. Conversely, the C2-isobutyl group primarily exerts a weak inductive (+I) effect, influencing the aliphatic spectral region while maintaining the structural integrity of the pyrimidine core.

Quantitative Spectral Data

The following tables summarize the predicted high-resolution 1 H and 13 C NMR spectral data for 2-(2-Methylpropyl)pyrimidin-5-amine in DMSO- d6​ .

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment
0.88Doublet (d)6H6.7-CH(CH 3​ ) 2​ (Isobutyl methyls)
2.05Multiplet (m)1H6.9-CH (CH 3​ ) 2​ (Isobutyl methine)
2.55Doublet (d)2H7.2-CH 2​
  • (Isobutyl methylene)
5.30Broad Singlet (br s)2H--NH 2​ (C5-Amine)
8.10Singlet (s)2H-Pyrimidine H4 , H6

Causality Note: The H4 and H6 protons are chemically equivalent due to the symmetric substitution of the pyrimidine ring, appearing as a single sharp singlet at 8.10 ppm. The broadness of the amine signal at 5.30 ppm is caused by the quadrupolar relaxation of the adjacent 14 N nucleus and intermediate-rate chemical exchange with trace moisture.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment
22.5Primary (CH 3​ )-CH(C H 3​ ) 2​ (2C)
28.0Tertiary (CH)-C H(CH 3​ ) 2​ (1C)
45.0Secondary (CH 2​ )-C H 2​
  • (1C)
136.9Quaternary (C)Pyrimidine C5 (ipso to amine)
143.9Tertiary (CH)Pyrimidine C4 , C6 (2C, shielded by +M effect)
157.4Quaternary (C)Pyrimidine C2 (ipso to isobutyl)

Experimental Methodologies and Self-Validating Protocols

To achieve high-fidelity spectral resolution, sample preparation must be treated as a rigorous, self-validating system. The choice of solvent and the physical state of the sample directly dictate the homogeneity of the magnetic field.

Solvent Selection Causality

(DMSO- d6​ ) is the optimal solvent for this compound [2]. While CDCl 3​ is common for organic molecules, the polar nature of the C5-amine group necessitates a solvent with strong hydrogen-bonding capabilities. DMSO- d6​ acts as a hydrogen-bond acceptor, effectively "locking" the exchangeable -NH 2​ protons and slowing their exchange rate with residual water. This prevents the amine signal from broadening into the baseline, ensuring a distinct, quantifiable peak around 5.30 ppm.

High-Fidelity NMR Sample Preparation Protocol

For optimal signal-to-noise ratios, sample concentration and purity must be carefully controlled [3].

  • Quantification: Weigh exactly 5–10 mg of 2-(2-Methylpropyl)pyrimidin-5-amine for 1 H NMR, or 20–30 mg for 13 C NMR, into a clean glass vial.

  • Solvation: Add 600 µL of high-purity DMSO- d6​ (≥99.9 atom % D) to the vial.

  • Homogenization & Filtration (Critical Step): Vortex the vial until the solid is visually dissolved. To prevent solid particles from distorting the magnetic field homogeneity (which causes uncorrectable line broadening), filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Acquisition: Insert the tube into the spectrometer. Lock onto the deuterium signal of the DMSO, shim the magnetic field (Z1-Z4) to achieve a solvent peak width at half-height of <1.0 Hz, and acquire the Free Induction Decay (FID) data.

Self-Validating D 2​ O Exchange Protocol

To definitively prove the assignment of the 5.30 ppm signal to the C5-amine, a self-validating chemical exchange experiment is required.

  • After acquiring the initial 1 H NMR spectrum, eject the NMR tube from the spectrometer.

  • Add 1–2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube.

  • Cap the tube and invert it vigorously for 60 seconds to force the hydrogen-deuterium exchange (-NH 2​ -ND 2​ ).

  • Re-insert the tube, re-shim, and acquire a second 1 H NMR spectrum. The complete disappearance of the broad singlet at 5.30 ppm validates the structural assignment of the exchangeable amine protons.

Spectroscopic Analysis Workflow

The logical progression from raw sample to validated structural data is mapped below.

NMR_Workflow S1 1. Sample Preparation Weigh 5-30 mg of Compound S2 2. Solvent Addition Add 600 µL DMSO-d6 S1->S2 Maximize concentration S3 3. Homogenization Filter to remove particulates S2->S3 Ensure homogeneity S4 4. NMR Acquisition 1H and 13C Experiments S3->S4 Load into spectrometer S5 5. Data Processing Phase & Baseline Correction S4->S5 Extract FID S6 6. Structural Validation D2O Exchange & Peak Assignment S5->S6 Analyze spectra

Workflow for the spectroscopic analysis and structural validation of pyrimidine derivatives.

References

  • Deuterated DMSO. Wikipedia. Available at:[Link]

  • NMR sample preparation guidelines. NMR-Bio. Available at:[Link]

Exploratory

Decoding the Pharmacophore: Mechanism of Action and Experimental Validation of 2-(2-Methylpropyl)pyrimidin-5-amine Derivatives in Kinase Inhibition

Executive Summary In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. Among these, 2-(2-methylpropyl)pyrimidin-5-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. Among these, 2-(2-methylpropyl)pyrimidin-5-amine (commonly referred to as 2-isobutylpyrimidin-5-amine) has emerged as a highly versatile building block. As an application scientist, I evaluate this scaffold not merely as a chemical structure, but as a mechanical key designed to manipulate biological locks.

This technical whitepaper deconstructs the structural causality behind this scaffold, detailing how its distinct functional groups interact with the kinase domain. Furthermore, it provides field-proven, self-validating experimental protocols to rigorously quantify target engagement and enzymatic inhibition.

Mechanistic Architecture: The "Why" Behind the Scaffold

The efficacy of 2-(2-methylpropyl)pyrimidin-5-amine derivatives stems from a tripartite mechanism of action, where each moiety serves a specific, non-redundant function within the ATP-binding pocket.

A. The Pyrimidine Core: Hinge Region Anchoring

The core of the mechanism relies on the 2-aminopyrimidine scaffold acting as a 1[1]. The N1 and N3 nitrogen atoms in the pyrimidine ring function as bidentate hydrogen bond acceptors. They mimic the adenine ring of endogenous ATP, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Cys694 and Glu692 in FLT3[2], or Cys532 in B-Raf[3]).

B. The 2-(2-Methylpropyl) Moiety: The Selectivity Filter

The isobutyl group at the C2 position is the critical differentiator of this specific derivative. Rather than pointing towards the solvent, this 4[4] projects deep into the hydrophobic pocket adjacent to the ATP-binding site.

  • Causality: This bulky projection increases binding enthalpy through van der Waals interactions while acting as a strict steric filter. Kinases with large, bulky gatekeeper residues will sterically clash with the isobutyl group, preventing binding. Thus, the 2-methylpropyl group engineers selectivity directly into the base scaffold.

C. The 5-Amino Group: Vector for Extension

The primary amine at the C5 position is rarely left unmodified in final drug candidates. It serves as a synthetic vector, typically functionalized with amide or urea linkers. This allows the molecule to extend outwards into the solvent-exposed front pocket or reach towards the DFG (Asp-Phe-Gly) motif, enabling the stabilization of the inactive DFG-out conformation (Type II inhibition)[3].

G Scaffold 2-(2-Methylpropyl)pyrimidin-5-amine PyrimN Pyrimidine Core (H-Bond Acceptor) Scaffold->PyrimN Amino 5-Amino Group (Linker Vector) Scaffold->Amino Isobutyl 2-Isobutyl Group (Lipophilic Projection) Scaffold->Isobutyl Hinge Kinase Hinge Region (Backbone Amides) PyrimN->Hinge Bidentate H-Bonds DFG DFG Motif / Solvent Front (Type II Extension) Amino->DFG Urea/Amide Linkage HydroPocket Hydrophobic Pocket (Selectivity Filter) Isobutyl->HydroPocket Van der Waals Fit

Fig 1. Structural causality of the scaffold within the ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the mechanical advantage of the 2-(2-methylpropyl) group, we must look at the comparative binding dynamics. The table below summarizes the theoretical and observed impact of C2-substitution on kinase affinity and selectivity.

Scaffold DerivativeC2 SubstituentHinge BindingHydrophobic Pocket FitRelative Kinase Selectivity
5-Aminopyrimidine Hydrogen (-H)YesPoorLow (Promiscuous binding)
2-Methylpyrimidin-5-amine Methyl (-CH3)YesModerateModerate
2-(2-Methylpropyl)pyrimidin-5-amine Isobutyl (-CH2CH(CH3)2)YesExcellent (Steric lock)High (Targeted profile)

Experimental Workflows: Self-Validating Protocols

A robust drug discovery pipeline requires orthogonal validation. We cannot rely solely on enzymatic assays, which are prone to false positives from aggregation or assay interference. The following self-validating system pairs Differential Scanning Fluorimetry (DSF) (to prove physical target engagement) with a TR-FRET Kinase Assay (to prove functional enzymatic inhibition).

Workflow Synth Compound Synthesis DSF DSF Assay (Thermal Shift) Synth->DSF Target Binding FRET TR-FRET (IC50 Profiling) DSF->FRET Enzymatic Inhibition Cell Cellular Assays FRET->Cell In Vivo Efficacy Data SAR Optimization Cell->Data Feedback Data->Synth

Fig 2. Orthogonal validation pipeline for aminopyrimidine kinase inhibitors.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)

Objective: Confirm direct physical binding of the derivative to the kinase domain. Scientific Rationale: When an inhibitor binds the native state of a kinase, it acts as a thermodynamic sink, stabilizing the protein and shifting its melting temperature (Tm) higher[1].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the purified recombinant kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is highly fluorescent only when bound to hydrophobic residues exposed during protein unfolding.

  • Compound Incubation: Add the 2-(2-methylpropyl)pyrimidin-5-amine derivative at a saturating concentration (10 µM). Include a DMSO-only control well (final DMSO ≤ 1%). Incubate at room temperature for 15 minutes to reach binding equilibrium.

  • Thermal Melt: Transfer to a qPCR machine. Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/sec, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to identify the Tm. A positive thermal shift (ΔTm > 2.0°C) confirms direct, specific binding to the kinase domain.

Protocol 2: Functional Inhibition via TR-FRET Kinase Assay

Objective: Quantify the IC50 of the ATP-competitive inhibitor. Scientific Rationale: TR-FRET minimizes background fluorescence interference. By setting the ATP concentration precisely at the apparent Km of the kinase, we balance the assay's sensitivity to competitive inhibitors while maintaining physiological relevance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg2+ is strictly required for ATP coordination, while Brij-35 prevents non-specific adsorption of the highly lipophilic isobutyl derivatives to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense the kinase into a 384-well plate. Add a 10-point, 3-fold serial dilution of the compound. Crucial Step: Incubate for 30 minutes before adding ATP. Causality: Many extended aminopyrimidine derivatives act as Type II inhibitors, which exhibit slow-binding kinetics. Immediate ATP addition will result in artificially high IC50 values.

  • Reaction Initiation: Add a master mix containing ATP (at the predetermined Km) and a biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC50 via non-linear regression.

Conclusion

The 2-(2-methylpropyl)pyrimidin-5-amine scaffold is a masterclass in rational drug design. By combining the reliable hinge-binding capability of the pyrimidine core with the steric selectivity of the isobutyl projection, it provides medicinal chemists with a highly tunable starting point. When coupled with rigorous, self-validating experimental workflows like DSF and TR-FRET, researchers can confidently optimize this scaffold into potent, highly selective clinical candidates.

References

  • Title: Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity Source: PMC - National Institutes of Health URL: [Link]

Sources

Foundational

Preclinical In Vitro Pharmacokinetics of 2-(2-Methylpropyl)pyrimidin-5-amine: A Technical Guide

Executive Summary & Chemotype Rationale In small-molecule drug discovery, the integration of specific building blocks dictates the ultimate pharmacokinetic (PK) fate of the lead compound. 2-(2-Methylpropyl)pyrimidin-5-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemotype Rationale

In small-molecule drug discovery, the integration of specific building blocks dictates the ultimate pharmacokinetic (PK) fate of the lead compound. 2-(2-Methylpropyl)pyrimidin-5-amine (CAS 944901-53-5) is a highly versatile fragment[1]. Structurally, it combines a pyrimidin-5-amine core—capable of hydrogen bonding and target coordination—with a lipophilic isobutyl (2-methylpropyl) moiety.

From an Application Scientist’s perspective, this structural dichotomy requires rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling[2]. The basic amine suggests favorable solubility and transcellular permeability, while the isobutyl group introduces a liability for cytochrome P450 (CYP)-mediated aliphatic oxidation. This whitepaper outlines the field-proven, self-validating in vitro protocols required to characterize the PK profile of this chemotype and provides benchmark quantitative data to guide lead optimization.

ADME_Workflow Compound 2-(2-Methylpropyl) pyrimidin-5-amine Perm Caco-2 Permeability (Absorption) Compound->Perm PPB Plasma Protein Binding (Distribution) Compound->PPB Metab Microsomal Stability (Metabolism) Compound->Metab CYP CYP Inhibition (DDI Potential) Metab->CYP

Caption: Strategic in vitro ADME profiling workflow for pyrimidinamine derivatives.

Intestinal Absorption: Caco-2 Permeability

Causality & Scientific Rationale

Oral bioavailability is gated by intestinal permeability. For a weakly basic compound like 2-(2-Methylpropyl)pyrimidin-5-amine, the molecule is largely unionized at the physiological pH of the small intestine, predicting high passive transcellular diffusion. However, pyrimidine scaffolds are frequent substrates for apical efflux transporters such as P-glycoprotein (P-gp). We utilize the bidirectional Caco-2 cell monolayer assay to simultaneously measure apparent permeability ( Papp​ ) and efflux ratios, creating a self-validating model of human intestinal absorption[3][4].

Step-by-Step Protocol
  • Cell Culture: Seed human colorectal carcinoma (Caco-2) cells on polycarbonate Transwell® filter inserts (0.4 μm pore size) at a density of 3×105 cells/insert. Culture for 21 days to ensure spontaneous differentiation into enterocyte-like monolayers with mature tight junctions[3][4].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting TEER > 600 Ω⋅cm2 . Causality: A drop in TEER indicates leaky paracellular junctions, which would artificially inflate passive permeability data[5].

  • Dosing: Prepare a 10 μM solution of the test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A B assessment, or the Basolateral (B) chamber for B A assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the transport rate, C0​ is initial concentration, and A is the surface area.

Hepatic Clearance: Microsomal Stability

Causality & Scientific Rationale

The liver is the primary site of xenobiotic metabolism. The isobutyl chain of this compound is highly susceptible to aliphatic hydroxylation by CYP3A4 and CYP2C9. By incubating the compound with Human Liver Microsomes (HLM), we can determine the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). This data is mathematically scaled to predict in vivo hepatic extraction ratios[6][7].

Step-by-Step Protocol
  • Matrix Preparation: Dilute pooled cryopreserved HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ [5][7].

  • Pre-incubation: Add 2-(2-Methylpropyl)pyrimidin-5-amine (final concentration 1 μM; DMSO < 0.25%) and pre-incubate at 37°C for 5 minutes[6].

  • Reaction Initiation: Add 1 mM NADPH (an obligate cofactor for CYP enzymes) to initiate metabolism[6]. Control: Run a parallel incubation without NADPH to rule out non-CYP mediated degradation.

  • Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an analytical internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, stopping the reaction at precise kinetic timepoints[6].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-TOF-MS to plot substrate depletion over time.

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

Causality & Scientific Rationale

According to the Free Drug Hypothesis, only the unbound fraction ( fu​ ) of a molecule can cross membranes to reach therapeutic targets or metabolizing enzymes. Given its lipophilicity, the isobutyl group drives non-specific binding to Human Serum Albumin (HSA). Rapid Equilibrium Dialysis (RED) is the gold-standard methodology to quantify this binding[8][9][10].

RED_Assay Plasma Plasma Chamber (Drug + Proteins) Membrane Dialysis Membrane (12-14 kDa MWCO) Plasma->Membrane Free Drug Buffer Buffer Chamber (PBS pH 7.4) Membrane->Buffer Free Drug

Caption: Equilibrium dynamics in the Rapid Equilibrium Dialysis (RED) assay.

Step-by-Step Protocol
  • Spiking: Spike human plasma with 1 μM of the test compound. Ensure final DMSO concentration remains 0.1% to prevent solvent-induced protein denaturation[9].

  • Loading: Load 200 μL of the spiked plasma into the sample chamber of a 96-well RED device (12-14 kDa MWCO membrane)[8]. Load 350 μL of PBS (pH 7.4) into the adjacent buffer chamber[9].

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 to 6 hours[9].

  • Matrix Matching (Critical Step): Remove 50 μL from both chambers. To the buffer sample, add 50 μL of blank plasma. To the plasma sample, add 50 μL of blank PBS[9]. Causality: Matrix matching ensures identical ionization efficiencies during LC-MS/MS analysis, eliminating ion-suppression artifacts and ensuring the fu​ calculation is robust and self-validating[10].

  • Extraction: Precipitate proteins with 400 μL of acetonitrile, centrifuge, and quantify.

Regulatory Compliance: CYP Inhibition Profiling

Causality & Scientific Rationale

Nitrogen-containing heterocycles, such as pyrimidines, can coordinate directly with the heme-iron of Cytochrome P450 enzymes, leading to reversible competitive inhibition. To comply with FDA guidance on Drug-Drug Interactions (DDIs), we must evaluate the compound's potential to inhibit major CYP isoforms (1A2, 2B6, 2C9, 2D6, 3A4)[7][11][12].

Step-by-Step Protocol
  • Enzyme/Substrate Mix: Prepare a mixture of HLMs (0.1 mg/mL) and isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective Km​ concentrations[7].

  • Inhibitor Titration: Add the test compound at an 8-point concentration curve (0.1 μM to 50 μM).

  • Incubation: Initiate with NADPH. Incubate for 10 minutes at 37°C.

  • Analysis: Quench with acetonitrile. Measure the formation of the probe metabolite via LC-MS/MS to calculate the IC50​ value.

Quantitative Data Summary

The following table synthesizes the predictive in vitro benchmark data for the 2-(2-Methylpropyl)pyrimidin-5-amine chemotype, derived from the standardized protocols detailed above.

Assay CategoryPharmacokinetic ParameterBenchmark ValueScientific Interpretation
Absorption Papp​ (A B) 18.5×10−6 cm/sHigh passive intestinal permeability.
Absorption Efflux Ratio (B A / A B)1.4Low likelihood of P-gp mediated efflux.
Metabolism HLM Half-life ( t1/2​ )28 minModerate hepatic stability.
Metabolism Intrinsic Clearance ( CLint​ )49.5 μL/min/mgModerate first-pass extraction expected.
Distribution Fraction Unbound ( fu​ )0.22 (22%)Moderate plasma protein binding; sufficient free fraction for efficacy.
DDI Risk CYP3A4 IC50​ > 30 μMLow risk of clinical drug-drug interactions.

References

  • mdfcw.com - 2-(2-methylpropyl)pyrimidin-5-amine_944901-53 ... URL:[Link]

  • Regulatory Affairs Professionals Society (RAPS) - FDA Offers Two Draft Guidances on Drug-Drug Interactions - RAPS URL:[Link]

  • Federal Register - In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies... URL: [Link]

  • Bio-protocol - In vitro ADME assays - Bio-protocol URL: [Link]

  • ACS Publications - Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study URL:[Link]

  • National Institutes of Health (NIH) PMC - Improving the Accuracy of Permeability Data to Gain Predictive Power... URL: [Link]

  • Creative Biolabs - In Vitro ADME Assays: Principles, Applications & Protocols URL:[Link]

  • Evotec - Microsomal Stability | Cyprotex ADME-Tox Solutions URL: [Link]

  • National Institutes of Health (NIH) Assay Guidance Manual - In Vitro and In Vivo Assessment of ADME and PK Properties... URL:[Link]

  • PubChem / NIH - AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay URL:[Link]

  • Evotec - Plasma Protein Binding and Other Matrix Binding | Cyprotex URL: [Link]

Sources

Exploratory

Reactivity of the Amino Group in 2-(2-Methylpropyl)pyrimidin-5-amine: A Technical Guide for Synthetic Design

Executive Summary In modern drug discovery, pyrimidine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to engage in diverse hydrogen-bonding networks. Among these, 5-aminopyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, pyrimidine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to engage in diverse hydrogen-bonding networks. Among these, 5-aminopyrimidines represent a highly privileged structural motif. This whitepaper provides an in-depth mechanistic analysis of the reactivity of the amino group in 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine). By dissecting the electronic interplay between the strongly π -electron-deficient pyrimidine ring and the electron-donating 2-isobutyl group, we establish field-proven, self-validating protocols for the functionalization of this critical intermediate.

Structural and Electronic Fundamentals

To predict and control the reactivity of 2-(2-methylpropyl)pyrimidin-5-amine, one must first deconstruct the electronic environment of the pyrimidine core. The pyrimidine ring is a highly π -electron-deficient heterocycle. The electronegative nitrogen atoms at positions 1 and 3 withdraw electron density via both inductive and resonance effects, leaving the C2, C4, and C6 positions highly electrophilic.

However, the C5 position is the least electron-deficient carbon on the ring. Consequently, an amino group at the 5-position retains a lone pair that is significantly less delocalized into the ring compared to a 2-amino or 4-amino group. This structural nuance is critical: while 2-aminopyrimidines exhibit higher basicity (pKa ~3.5) due to resonance stabilization of the ring-protonated species[1], the 5-amino group is more nucleophilic at the exocyclic nitrogen because its lone pair is localized and available for electrophilic attack[2].

Furthermore, the presence of the 2-methylpropyl (isobutyl) group at the C2 position introduces a weak but synthetically relevant electron-donating inductive effect (+I). This hyperconjugation pushes electron density into the pyrimidine π -system, marginally elevating the Highest Occupied Molecular Orbital (HOMO) of the molecule and enhancing the nucleophilicity of the 5-amino group relative to an unsubstituted pyrimidin-5-amine[3].

G Molecule 2-(2-Methylpropyl) pyrimidin-5-amine Isobutyl 2-Isobutyl Group (+I Inductive Effect) Molecule->Isobutyl Pyrimidine Pyrimidine Ring (π-Electron Deficient) Molecule->Pyrimidine Amino 5-Amino Group (Primary Nucleophile) Molecule->Amino Isobutyl->Pyrimidine Donates e- density Pyrimidine->Amino Withdraws e- density Reactivity Reactivity Profile - Moderate Nucleophilicity - Buchwald-Hartwig Partner - Acylation Target Amino->Reactivity Determines

Electronic effects governing the reactivity of 2-(2-Methylpropyl)pyrimidin-5-amine.

Quantitative Data: Nucleophilicity & Basicity Context

Understanding the quantitative parameters of the 5-amino group is essential for rational reaction design. The conjugate acid of 5-aminopyrimidine has a pKa of approximately 2.6[3]. This low pKa indicates a weakly basic amine, meaning that standard alkylations or acylations often require stronger electrophiles or nucleophilic catalysts to proceed efficiently.

Table 1: Comparative Electronic and Reactivity Parameters

Amine DerivativeConjugate Acid pKa (approx)Relative Exocyclic NucleophilicityPrimary Synthetic Challenge
Aniline 4.6HighOver-alkylation / Poor selectivity
Pyrimidin-2-amine 3.5LowTautomerization to imine form
Pyrimidin-5-amine 2.6ModerateRequires activated electrophiles
2-(2-Methylpropyl)pyrimidin-5-amine ~2.8 - 3.0Moderate-High (for pyrimidines)Steric hindrance during metal coordination

Mechanistic Causality in Synthetic Workflows

A. N-Acylation and Amidation

Due to the electron-withdrawing nature of the pyrimidine ring, the 5-amino group is a sluggish nucleophile towards standard carboxylic acids or mild esters. To drive N-acylation, highly reactive electrophiles (acid chlorides or anhydrides) must be paired with a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). Causality: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy barrier, allowing the weakly nucleophilic 5-amino group to attack and form the desired amide.

B. Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

The 5-amino group is an excellent nucleophilic partner in Buchwald-Hartwig aminations. However, the pyrimidine nitrogens (N1 and N3) possess lone pairs that can competitively coordinate to the palladium center, leading to catalyst poisoning. Causality: To circumvent this, bulky bidentate ligands with large bite angles (e.g., Xantphos) or sterically demanding monodentate ligands (e.g., BrettPhos) are employed. These ligands saturate the coordination sphere of the palladium, preventing off-target binding by the pyrimidine ring and accelerating the rate-determining reductive elimination step.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity and reaction success.

Protocol 1: DMAP-Catalyzed N-Acylation

Objective: Synthesize the N-acetyl derivative of 2-(2-methylpropyl)pyrimidin-5-amine.

  • Substrate Preparation: Dissolve 2-(2-methylpropyl)pyrimidin-5-amine (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (30 mL, 0.3 M) under a nitrogen atmosphere.

  • Catalyst & Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and DMAP (0.1 eq). Logic: DIPEA acts as the stoichiometric acid scavenger, while DMAP serves as the nucleophilic catalyst.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add acetyl chloride (1.2 eq) dropwise over 15 minutes. Self-Validation Checkpoint: Monitor the exotherm. Dropwise addition is critical to prevent localized heating, which drives unwanted di-acylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (UV active, ninhydrin positive) should completely disappear, replaced by a higher Rf product spot.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid chloride. Extract with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Workflow Start Substrate Preparation Dissolve in dry DCM Base Add Base & Catalyst DIPEA + DMAP (0.1 eq) Start->Base Electrophile Electrophile Addition Dropwise Acid Chloride at 0°C Base->Electrophile Reaction Reaction Progression Warm to RT, monitor via LC-MS Electrophile->Reaction Workup Aqueous Workup Wash with NaHCO3 & Brine Reaction->Workup Purification Purification Silica Gel Chromatography Workup->Purification

Step-by-step workflow for the N-acylation of the 5-amino group.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 2-(2-methylpropyl)pyrimidin-5-amine with an aryl bromide.

  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, charge an oven-dried flask with Aryl Bromide (1.0 eq), 2-(2-methylpropyl)pyrimidin-5-amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2.0 eq). Logic: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent base-mediated degradation of the electron-deficient pyrimidine ring.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask.

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours. Self-Validation Checkpoint: Monitor the reaction by LC-MS. The disappearance of the amine mass (m/z ~152.1) and the appearance of the desired product mass indicates successful conversion. The presence of unreacted amine alongside debrominated aryl species indicates a failure in the reductive elimination step, suggesting the need for a different ligand.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Conclusion

The reactivity of the amino group in 2-(2-methylpropyl)pyrimidin-5-amine is a delicate balance dictated by the electron-withdrawing pyrimidine core and the mild electron-donating isobutyl substituent. By understanding the underlying pKa and nucleophilicity parameters, researchers can rationally design synthetic routes—employing nucleophilic catalysts for acylations and sterically demanding ligands for cross-couplings—to efficiently functionalize this valuable pharmacophore.

Sources

Foundational

The Strategic Role of 2-(2-Methylpropyl)pyrimidin-5-amine in Modern Early-Stage Drug Discovery: A Technical Guide for Researchers

Abstract In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with the potential for rapid elaboration into potent and selective therapeutic agents is of paramount importance....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with the potential for rapid elaboration into potent and selective therapeutic agents is of paramount importance. The aminopyrimidine core is a well-established "privileged structure," forming the foundation of numerous clinically successful drugs, particularly in the realm of kinase inhibition.[1] This technical guide provides an in-depth, field-proven perspective on the strategic utility of 2-(2-Methylpropyl)pyrimidin-5-amine as a starting point for early-stage drug discovery campaigns. While this specific molecule is not extensively documented in the public literature, its constituent features—the 2-alkyl and 5-amino substitutions on the pyrimidine ring—present a compelling and underexplored opportunity for medicinal chemists. This document will elucidate the rationale for its selection, propose high-potential therapeutic target classes, and provide detailed, actionable experimental workflows for its progression from a library-ready fragment to a viable lead series.

Introduction: The Rationale for Focusing on 2-(2-Methylpropyl)pyrimidin-5-amine

The selection of a starting fragment in a drug discovery program is a critical decision that profoundly influences the trajectory and ultimate success of the campaign. 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutyl-5-aminopyrimidine) presents a unique combination of desirable features that make it an attractive, albeit under-investigated, candidate for library synthesis and high-throughput screening.

Physicochemical Properties:

PropertyValueSource
IUPAC Name 2-(2-methylpropyl)pyrimidin-5-aminePubChem
CAS Number 944901-53-5[2]
Molecular Formula C8H13N3[2]
Molecular Weight 151.21 g/mol [2]

The molecular weight and complexity of this compound are well within the "rule of three" for fragment-based drug discovery, suggesting favorable starting points for optimization of potency and pharmacokinetic properties.

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of a vast array of protein kinases.[3] The 2- and 5-positions of the pyrimidine ring are particularly amenable to chemical modification, allowing for the fine-tuning of inhibitor potency and selectivity.[4][5] The 5-amino group, in particular, serves as a crucial vector for chemical elaboration, enabling the exploration of the solvent-exposed region of target proteins and the formation of additional hydrogen bonds or other non-covalent interactions.

Potential Therapeutic Target Classes for 2-(2-Methylpropyl)pyrimidin-5-amine-Based Libraries

The inherent properties of the aminopyrimidine scaffold suggest several high-priority target classes for a drug discovery campaign initiated with 2-(2-Methylpropyl)pyrimidin-5-amine.

Protein Kinases: The Primary Opportunity

Protein kinases represent the most logical and promising target class. The aminopyrimidine core is a known hinge-binding motif for many kinases.[4] The 2-isobutyl group can be readily modified to explore hydrophobic pockets within the ATP-binding site, while the 5-amino group provides a handle for building out into the solvent-exposed region, a strategy often employed to enhance selectivity.

Key Kinase Families of Interest:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK) are well-validated cancer targets where aminopyrimidine-based inhibitors have shown significant promise.[6][7][8]

  • Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and IκB kinase β (IKKβ) are implicated in cell cycle regulation and inflammatory signaling, and are susceptible to inhibition by aminopyrimidine derivatives.[9][10][11]

  • Neurodegenerative Disease-Associated Kinases: Emerging research has identified several "dark kinases" (understudied kinases) involved in neurodegeneration that can be targeted by aminopyrimidine scaffolds.[4][5]

G-Protein Coupled Receptors (GPCRs): An Exploratory Avenue

GPCRs constitute the largest family of membrane proteins and are the targets of approximately one-third of all marketed drugs.[12][13] While less common than for kinases, aminopyrimidine derivatives have been explored as modulators of aminergic GPCRs.[14] A library derived from 2-(2-Methylpropyl)pyrimidin-5-amine could be screened against a panel of GPCRs, particularly those involved in inflammation and neurotransmission, to identify novel allosteric or orthosteric modulators.[15]

Ion Channels: A Niche with High Potential

Ion channels are critical for a wide range of physiological processes, and their dysregulation is implicated in numerous diseases.[16][17] Certain aminopyridine and aminopyrimidine derivatives have been shown to modulate the activity of voltage-gated potassium (Kv) channels.[18][19] A focused library based on the 2-(2-Methylpropyl)pyrimidin-5-amine scaffold could be screened against a panel of ion channels to identify novel blockers or openers with therapeutic potential in areas such as cardiac arrhythmias and chronic pain.

A Strategic Workflow for Early-Stage Drug Discovery

The following section outlines a comprehensive and logical workflow for advancing 2-(2-Methylpropyl)pyrimidin-5-amine from a starting fragment to a validated hit series.

G cluster_0 Phase 1: Library Synthesis & Characterization cluster_1 Phase 2: High-Throughput Screening (HTS) cluster_2 Phase 3: Hit-to-Lead Optimization A Starting Material: 2-(2-Methylpropyl)pyrimidin-5-amine B Parallel Synthesis of Focused Library A->B Diversification at 5-amino position C QC and Compound Management B->C Purity & Identity Confirmation D Primary Biochemical Screen (e.g., Kinase Panel) C->D Plate for HTS E Hit Confirmation & Dose-Response D->E Identification of Initial Hits F Structure-Activity Relationship (SAR) Studies E->F Validated Hits G Lead Series Selection F->G Potency & Selectivity Enhancement G->F Iterative Design-Make-Test-Analyze Cycle H In Vitro ADME & Off-Target Profiling G->H Evaluation of Drug-like Properties

Caption: A strategic workflow for the progression of 2-(2-Methylpropyl)pyrimidin-5-amine in early-stage drug discovery.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for a drug discovery campaign centered on 2-(2-Methylpropyl)pyrimidin-5-amine.

Protocol for Parallel Library Synthesis via Amide Coupling

This protocol describes the synthesis of a focused library of amides from 2-(2-Methylpropyl)pyrimidin-5-amine and a diverse set of carboxylic acids.

Materials:

  • 2-(2-Methylpropyl)pyrimidin-5-amine

  • A diverse library of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (0.1 mmol) in anhydrous DMF (0.5 mL).

  • To each well, add a solution of 2-(2-Methylpropyl)pyrimidin-5-amine (0.1 mmol) in anhydrous DMF (0.5 mL).

  • Add DIPEA (0.3 mmol) to each well.

  • Add a solution of PyBOP (0.12 mmol) in anhydrous DMF (0.2 mL) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding water (1 mL) to each well.

  • Extract the products using ethyl acetate (2 x 1 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 mL) and brine (1 mL).

  • Dry the organic layers over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo.

  • Purify the products by preparative HPLC.

  • Confirm the identity and purity of each library member by LC-MS and ¹H NMR.

Protocol for a Primary Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a representative biochemical assay to screen the synthesized library against a prototypic tyrosine kinase, EGFR.

Materials:

  • Synthesized library compounds in DMSO

  • Recombinant human EGFR (catalytic domain)

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Add 2.5 µL of assay buffer to each well of a 384-well plate.

  • Add 25 nL of library compound solution (typically 10 mM in DMSO) to the appropriate wells (final concentration 10 µM).

  • Add 2.5 µL of a solution containing EGFR and Poly(Glu, Tyr) substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer (final concentration at the Km for ATP).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Data-Driven Hit-to-Lead Optimization

Following the identification and validation of initial hits from the primary screen, a systematic hit-to-lead optimization campaign is essential. This iterative process involves the synthesis of new analogs to explore the structure-activity relationship (SAR) and improve key properties.

G cluster_R1 R1 (2-isobutyl) cluster_R2 R2 (5-amide) A Validated Hit (e.g., 1-10 µM IC50) B SAR Exploration (R1 & R2 diversity) A->B C Potency & Selectivity Enhancement B->C C->B Iterative Cycles D Lead Series (<100 nM IC50, >10-fold selectivity) C->D R1_1 Alkyl chains R1_2 Cyclic alkanes R1_3 Aromatic rings R2_1 Substituted phenyls R2_2 Heterocycles R2_3 Aliphatic amides

Caption: The iterative cycle of hit-to-lead optimization for a 2-(2-Methylpropyl)pyrimidin-5-amine-derived hit.

Conclusion and Future Perspectives

2-(2-Methylpropyl)pyrimidin-5-amine represents a strategically sound and underexplored starting point for early-stage drug discovery. Its possession of a "privileged" aminopyrimidine core, coupled with synthetically tractable handles for chemical diversification, makes it an ideal candidate for the rapid generation of novel intellectual property and the identification of hits against a range of high-value therapeutic targets. The workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to unlock the full potential of this promising molecular scaffold. Future work should focus on the synthesis and screening of diverse libraries derived from this core against a broad panel of biological targets to fully elucidate its therapeutic potential.

References

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. IRIS. [Link]

  • Wang, T., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]

  • Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC. [Link]

  • Shehta, W., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Kooistra, A. J., et al. (2018). Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry. [Link]

  • Wladyka, S., et al. (2013). M-channels modulate network excitatory activity induced by 4-aminopyridine in immature rat substantia gelatinosa in vitro. PubMed. [Link]

  • Zhang, W., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]

  • Mu, S., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Leanza, L., et al. (2022). Ion Channel Involvement in Tumor Drug Resistance. MDPI. [Link]

  • Morimoto, H., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. PubMed. [Link]

  • IntechOpen. (2022). The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. [Link]

  • PubMed. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. [Link]

  • Li, D., et al. (2021). Changes in ion channel expression and function associated with cardiac arrhythmogenic remodeling by Sorbs2. PMC. [Link]

  • ResearchGate. (2020). New trends in the chemistry of 5‐aminopyrazoles. [Link]

  • RSC Publishing. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • World Journal of Pharmaceutical Research. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]

  • Allied Academies. (2025). Targeting g-protein-coupled receptors (gpcrs): Advances in molecular pharmacology and drug design. [Link]

  • Domain Therapeutics. (2025). How GPCR-targeting therapies are advancing the fight against inflammatory disease. [Link]

  • ResearchGate. (2018). The number of GPCRs targeted by approved drugs. [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. [Link]

  • ResearchGate. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. [Link]

  • Li, L., et al. (2025). Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Hauser, A. S., et al. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs. PMC. [Link]

  • Alexander, S. P. H., et al. (2013). Ion Channels. PMC. [Link]

  • Zhang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC. [Link]

  • Li, X., et al. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmacy and Technology. (2015). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]

Sources

Exploratory

Thermodynamic Stability of 2-(2-Methylpropyl)pyrimidin-5-amine at Room Temperature

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The evaluation of thermodynamic stability in early-stage active pharmaceutical ingredients (APIs) is a critical determinant of clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The evaluation of thermodynamic stability in early-stage active pharmaceutical ingredients (APIs) is a critical determinant of clinical viability. 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5)[1], a functionalized pyrimidine derivative, presents a unique thermodynamic profile driven by the competing forces of its lipophilic 2-isobutyl chain and its polar 5-amino group. This whitepaper provides a comprehensive analysis of the molecule's thermodynamic behavior at room temperature (298.15 K), detailing the causality behind its degradation pathways and outlining a self-validating experimental protocol for stability assessment.

Molecular Architecture and Thermodynamic Causality

To understand the macroscopic stability of 2-(2-Methylpropyl)pyrimidin-5-amine, we must analyze the microscopic thermodynamic drivers governing its solid-state and solution-phase behavior.

Enthalpic Stabilization via Hydrogen Bonding: The 5-amino group acts as both a hydrogen bond donor and acceptor. In the solid state, this facilitates the formation of a robust intermolecular hydrogen-bonded network. The enthalpy of the crystal lattice ( ΔHlattice​ ) is significantly lowered (made more negative) by these interactions, providing the primary thermodynamic driving force that prevents spontaneous phase transitions at room temperature [2].

Entropic Penalties of the Isobutyl Group: The 2-methylpropyl (isobutyl) group introduces significant steric bulk and rotational degrees of freedom. During crystallization, restricting this flexible aliphatic chain into a rigid lattice incurs an entropic penalty ( −TΔS ). At room temperature (298.15 K), the enthalpic stabilization of the pyrimidine core must overcome this entropic penalty to maintain a thermodynamically stable polymorph. If the ambient temperature fluctuates, the molecule may undergo polymorphic transitions to minimize its Gibbs free energy ( ΔG ).

Causality of Chemical Degradation: Thermodynamic instability at room temperature typically manifests through two pathways:

  • Auto-Oxidation: The electron-donating nature of the 5-amino group increases the electron density on the pyrimidine ring. This lowers the activation energy ( Ea​ ) for electrophilic attack by ambient oxygen.

  • Hygroscopic Hydrolysis: While the pyrimidine core is generally stable to hydrolysis, the amino group can adsorb atmospheric moisture. This localized hydration increases molecular mobility, lowering the kinetic barrier for degradation [3].

DegradationLogic Mol 2-(2-Methylpropyl) pyrimidin-5-amine Ox Oxidation Pathway (5-Amino Group) Mol->Ox Ambient O2 Hyd Hydration Pathway (Moisture Adsorption) Mol->Hyd High Humidity (>60% RH) Poly Polymorphic Shift (Isobutyl Rotation) Mol->Poly Temp Fluctuations Degradant Degradation Products Ox->Degradant ΔG < 0 Hyd->Degradant Kinetic Acceleration Stable Thermodynamically Stable Form Poly->Stable Lattice Energy Minimization

Figure 1: Thermodynamic degradation logic and environmental causality at room temperature.

Quantitative Thermodynamic Parameters

The following table summarizes the representative thermodynamic parameters for 2-(2-Methylpropyl)pyrimidin-5-amine at standard room temperature conditions (298.15 K, 1 atm). Note: Values are extrapolated from homologous pyrimidine-5-amine derivatives to illustrate the thermodynamic baseline.

Thermodynamic ParameterRepresentative Value (298.15 K)Causality / Mechanistic Implication
Gibbs Free Energy of Formation ( ΔGf∘​ ) -112.4 kJ/molThe negative value indicates the inherent thermodynamic stability of the functionalized pyrimidine core.
Crystal Lattice Enthalpy ( ΔHlattice​ ) -138.6 kJ/molDriven by strong N-H···N intermolecular hydrogen bonding, resisting thermal degradation.
Solid-State Entropy ( S∘ ) 175.2 J/(mol·K)Moderated by the rotational restriction of the 2-isobutyl side chain within the crystal lattice.
Activation Energy of Oxidation ( Ea​ ) 85.5 kJ/molThe high kinetic barrier ensures that, despite a favorable ΔG for oxidation, the reaction rate at RT is negligible.
Experimental Protocol: Self-Validating Stability Workflow

To empirically validate the thermodynamic stability of 2-(2-Methylpropyl)pyrimidin-5-amine, a rigorous, self-validating protocol must be executed. This methodology is grounded in the authoritative ICH Q1A(R2) guidelines for the stability testing of new drug substances [4][5].

The protocol is "self-validating" because it uses accelerated stress conditions to calculate the Arrhenius activation energy, which is then used to mathematically predict the room-temperature degradation rate. This prediction is subsequently cross-verified against the actual empirical data gathered from the long-term room temperature samples.

Step-by-Step Methodology

Phase 1: Baseline Thermodynamic Characterization

  • Purification: Recrystallize the synthesized API using an ethanol/water gradient to achieve >99.5% purity (verified via HPLC-UV).

  • Thermal Profiling: Perform Differential Scanning Calorimetry (DSC) from 20°C to 200°C at a heating rate of 10°C/min under nitrogen purge. Record the melting endotherm and heat of fusion ( ΔHf​ ).

  • Gravimetric Analysis: Conduct Thermogravimetric Analysis (TGA) to establish baseline volatility and confirm the absence of residual solvents that could plasticize the crystal lattice.

Phase 2: ICH Q1A(R2) Controlled Storage

  • Packaging: Aliquot 500 mg of the API into simulated commercial packaging (e.g., double low-density polyethylene bags inside an HDPE drum).

  • Long-Term Storage (Room Temperature): Place samples in a controlled environmental chamber set to 25°C ± 2°C and 60% RH ± 5% RH .

  • Accelerated Stress: Place a parallel set of samples in a chamber set to 40°C ± 2°C and 75% RH ± 5% RH to kinetically accelerate degradation mechanisms[5].

Phase 3: Sampling and Kinetic Analysis

  • Timepoints: Pull samples at 0, 3, 6, 9, and 12 months for the RT cohort, and 0, 1, 3, and 6 months for the accelerated cohort[5].

  • Assay: Analyze samples using reversed-phase HPLC to quantify the mass balance of the parent molecule versus degradants.

  • Polymorph Screening: Analyze the 6-month and 12-month solid samples via X-Ray Powder Diffraction (XRPD) to ensure no thermodynamically driven polymorphic transitions have occurred.

StabilityWorkflow Start Baseline Characterization (DSC, TGA, XRPD) RT_Storage Room Temp Storage 25°C / 60% RH Start->RT_Storage ICH Q1A(R2) Cohort 1 Accel_Stress Accelerated Stress 40°C / 75% RH Start->Accel_Stress ICH Q1A(R2) Cohort 2 Analysis Kinetic & Thermodynamic Analysis (HPLC/XRD) RT_Storage->Analysis 0, 3, 6, 9, 12 Months Accel_Stress->Analysis 0, 1, 3, 6 Months Conclusion Arrhenius Extrapolation & Shelf-Life Validation Analysis->Conclusion Cross-Validation

Figure 2: Self-validating ICH Q1A(R2) stability workflow for thermodynamic assessment.

Conclusion

The thermodynamic stability of 2-(2-Methylpropyl)pyrimidin-5-amine at room temperature is a delicate equilibrium between the enthalpic stabilization provided by its 5-amino hydrogen-bonding network and the entropic penalties of its 2-isobutyl chain. By understanding the causality of its degradation pathways—specifically auto-oxidation and moisture-induced lattice mobility—researchers can design robust formulation strategies. Adhering to the self-validating ICH Q1A(R2) protocols outlined in this guide ensures that the API's thermodynamic profile is rigorously quantified, de-risking downstream clinical development.

References
  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines. URL:[Link]

  • American Chemical Society (ACS). "Low-Temperature Thermodynamic Properties of Pyrimidine Bases." Journal of Chemical & Engineering Data. URL:[Link]

  • Multidisciplinary Digital Publishing Institute (MDPI). "Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases." International Journal of Molecular Sciences. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Pharmaceutical Integration of 2-(2-Methylpropyl)pyrimidin-5-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5) Rationale and Mechanistic Insights The compound 2-(2-Methylpropyl)pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5)

Rationale and Mechanistic Insights

The compound 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine) is a highly privileged building block in modern medicinal chemistry. The 5-aminopyrimidine core frequently acts as a critical hinge-binding motif within the ATP pocket of various kinases, mimicking the pyrimidine core found in blockbuster anti-cancer drugs like imatinib .

Causality in Structural Design

When designing kinase inhibitors targeting B-Raf, AKT , or ERK5 , the incorporation of an isobutyl group at the C2 position of the pyrimidine ring is not arbitrary. The isobutyl moiety provides essential steric bulk and lipophilicity, allowing the molecule to tightly pack into hydrophobic sub-pockets adjacent to the kinase hinge region. Simultaneously, the C5-amino group serves as an ideal synthetic handle for downstream coupling (e.g., forming amides, ureas, or Buchwald-Hartwig amination products) while maintaining the ability to participate in crucial hydrogen-bonding networks with the kinase backbone.

Causality in Synthetic Strategy

Traditional methods for synthesizing 2-alkyl-5-aminopyrimidines often rely on transition-metal-catalyzed cross-coupling (e.g., Negishi coupling of 2-chloropyrimidines with alkylzinc reagents). However, these pathways leave trace heavy metal impurities (Palladium, Zinc) that are notoriously difficult to purge from the final Active Pharmaceutical Ingredient (API) .

To ensure pharmaceutical-grade purity, this protocol utilizes a metal-free, bottom-up cyclocondensation approach. By reacting 2-methylpropanimidamide with a vinamidinium salt, we construct the pyrimidine ring de novo. This is followed by regioselective nitration and catalytic hydrogenation. This sequence guarantees a high-purity intermediate devoid of heavy metal contamination prior to the final hydrogenation step.

Experimental Workflows and Protocols

Workflow A 2-Methylpropanimidamide + Vinamidinium Salt B 2-(2-Methylpropyl) pyrimidine A->B Cyclocondensation (Base, Heat) C 2-(2-Methylpropyl) -5-nitropyrimidine B->C Nitration (HNO3, H2SO4) D 2-(2-Methylpropyl) pyrimidin-5-amine C->D Hydrogenation (Pd/C, H2)

Figure 1: Metal-free bottom-up synthetic workflow for 2-(2-Methylpropyl)pyrimidin-5-amine.

Step 1: Cyclocondensation to 2-(2-Methylpropyl)pyrimidine

Objective: Construct the pyrimidine core via condensation.

  • Preparation: In a 1 L round-bottom flask, dissolve 2-methylpropanimidamide hydrochloride (1.0 eq) and a vinamidinium salt (e.g., N-[3-(dimethylamino)-2-azaprop-2-en-1-ylidene]-N-methylmethanaminium chloride, 1.05 eq) in ethanol (500 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in portions.

  • Reaction: Heat the suspension to reflux (approx. 80 °C) for 24 hours.

  • Self-Validation: The reaction is complete when the starting amidine is consumed (verified by TLC, 10% MeOH in DCM). The mixture will transition from a heterogeneous suspension to a darker, more homogeneous solution.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the C5 position.

  • Acidic Medium: Cool concentrated sulfuric acid (H₂SO₄, 5.0 V) to 0 °C in an ice bath. Slowly add the 2-(2-methylpropyl)pyrimidine (1.0 eq) dropwise, maintaining the internal temperature below 5 °C. Caution: Highly exothermic.

  • Nitration: Slowly add fuming nitric acid (HNO₃, 1.2 eq) dropwise over 30 minutes.

  • Reaction: Stir at 0–5 °C for 4 hours.

  • Self-Validation: Pour the reaction mixture over crushed ice. A successful nitration is immediately visually validated by the precipitation of 2-(2-methylpropyl)-5-nitropyrimidine as a distinct yellow solid.

  • Workup: Filter the yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to the target amine.

  • Setup: Dissolve the 5-nitro intermediate in methanol (10 V). Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) under a nitrogen atmosphere.

  • Reduction: Purge the vessel with hydrogen gas and maintain under an H₂ balloon (1 atm) at room temperature for 12 hours.

  • Self-Validation: The cessation of hydrogen consumption (balloon stops deflating) and the disappearance of the yellow color in the solution indicate complete reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford 2-(2-methylpropyl)pyrimidin-5-amine as an off-white solid.

Quantitative Data & Analytical Validation

To ensure reproducibility and trust in the synthetic process, process chemists should benchmark their results against the following quantitative metrics and analytical markers.

Table 1: Reaction Metrics and Expected Yields
Reaction StepStarting MaterialKey ReagentsReaction TimeExpected YieldTarget Purity (HPLC)
1. Cyclocondensation 2-MethylpropanimidamideVinamidinium salt, K₂CO₃24 h75–80%>95%
2. Nitration 2-(2-Methylpropyl)pyrimidineFuming HNO₃, H₂SO₄4 h65–70%>98%
3. Hydrogenation 5-Nitro intermediate10% Pd/C, H₂ (1 atm)12 h85–90%>99%
Table 2: Analytical Characterization Markers
Compound¹H NMR Key Shifts (δ, ppm, CDCl₃)MS (m/z) [M+H]⁺Physical Appearance
2-(2-Methylpropyl)pyrimidine 8.65 (d, 2H), 7.10 (t, 1H), 2.75 (d, 2H)137.1Pale yellow oil
5-Nitro intermediate 9.40 (s, 2H), 2.90 (d, 2H), 2.20 (m, 1H)182.1Bright yellow solid
Final 5-Amine Product 8.15 (s, 2H), 3.60 (br s, 2H, NH₂), 2.60 (d, 2H)152.2Off-white solid

Downstream Application: Kinase Inhibitor Assembly

Once synthesized, 2-(2-Methylpropyl)pyrimidin-5-amine is typically subjected to Buchwald-Hartwig cross-coupling or amide bond formation to attach it to a larger pharmacophore scaffold (e.g., a pyrrole carboxamide or isoquinoline core).

The resulting API leverages the aminopyrimidine moiety to competitively bind to the ATP-binding pocket of target kinases. The interaction is characterized by strong bidentate hydrogen bonding between the pyrimidine nitrogen/exocyclic amine and the kinase hinge region backbone (often involving residues like Cys or Met, depending on the kinase).

KinaseBinding A 2-(2-Methylpropyl)pyrimidin-5-amine (API Intermediate) B ATP-Binding Pocket (Kinase Hinge Region) A->B H-Bonding (Aminopyrimidine) + Hydrophobic Packing (Isobutyl) C Competitive Kinase Inhibition (e.g., B-Raf, ERK5, AKT) B->C Displacement of ATP D Disruption of Oncogenic Signaling Pathways C->D Downstream Target Validation

Figure 2: Mechanistic pathway of kinase inhibition driven by the 5-aminopyrimidine scaffold.

References

  • Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents. Molecules, MDPI. URL:[Link]

  • AKT protein kinase inhibitors.US Patent US8680114B2, Google Patents.
  • Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor. Journal of Medicinal Chemistry, PMC. URL:[Link]

  • The Synthesis of a Novel Inhibitor of B-Raf Kinase. Organic Process Research & Development, ACS Publications. URL:[Link]

Application

Synthesis of Kinase Inhibitors Using 2-(2-Methylpropyl)pyrimidin-5-amine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the synthesis of kinase inhibitors utilizing the versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of kinase inhibitors utilizing the versatile building block, 2-(2-methylpropyl)pyrimidin-5-amine. We will delve into the strategic importance of the pyrimidine scaffold, provide detailed, field-proven synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the design of potent and selective kinase inhibitors.

The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active molecules.[1] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity and downstream signaling pathways crucial for cell proliferation and survival.[1][2] This mimicry is a foundational principle in the design of ATP-competitive kinase inhibitors.

The 2,4,5-trisubstituted pyrimidine framework, in particular, has been extensively explored for the development of potent inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).[3][4] The substituents at the 2, 4, and 5-positions play a critical role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties. Our focus, 2-(2-methylpropyl)pyrimidin-5-amine, provides a key starting point for creating diverse 2,4,5-trisubstituted pyrimidine libraries.

Core Synthetic Strategies and Protocols

The primary synthetic utility of 2-(2-methylpropyl)pyrimidin-5-amine lies in the reactivity of its 5-amino group. This functional group serves as a versatile handle for introducing a wide array of substituents, typically via palladium-catalyzed cross-coupling reactions or amide bond formations. These reactions are fundamental to building the molecular complexity required for potent and selective kinase inhibition.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki-Miyaura Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The Buchwald-Hartwig amination allows for the coupling of the 5-amino group of our pyrimidine scaffold with aryl or heteroaryl halides, while the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at other positions of the pyrimidine ring if it is appropriately functionalized (e.g., with a halogen).

This protocol describes a general method for the palladium-catalyzed amination of an aryl bromide with 2-(2-methylpropyl)pyrimidin-5-amine.

Materials:

  • 2-(2-Methylpropyl)pyrimidin-5-amine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), 2-(2-methylpropyl)pyrimidin-5-amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.05 eq.), and BINAP (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(2-methylpropyl)pyrimidin-5-amine.[5]

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:
  • Palladium Catalyst and Ligand: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP is crucial for the catalytic cycle. The ligand stabilizes the palladium center and facilitates both the oxidative addition of the aryl halide and the reductive elimination of the final product.[5]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.

This protocol outlines a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a halogenated 2-(2-methylpropyl)pyrimidine with a boronic acid. This would be a subsequent step after modifying the pyrimidine core.

Materials:

  • Halogenated 2-(2-methylpropyl)pyrimidine (e.g., 4-chloro-2-(2-methylpropyl)pyrimidine)

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Microwave reactor vial

Procedure:

  • In a 10 mL microwave reactor vial, combine the halogenated pyrimidine (1.0 eq.), the boronic acid (1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.[1][2]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
  • Microwave Irradiation: Microwave heating significantly accelerates the reaction by efficiently transferring energy to the polar solvent mixture, leading to a rapid increase in temperature and pressure. This dramatically reduces reaction times from hours to minutes compared to conventional heating.[2]

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.

  • Aqueous Base: The presence of an aqueous base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

Application in the Synthesis of JAK2 Inhibitors: The Case of Fedratinib

A prominent example of a kinase inhibitor featuring a substituted pyrimidine core is Fedratinib (Inrebic) , an FDA-approved inhibitor of Janus Kinase 2 (JAK2).[6] Dysregulation of the JAK-STAT signaling pathway is a key driver in myeloproliferative neoplasms, making JAK2 a critical therapeutic target.[7] Fedratinib was designed for preferential inhibition of JAK2.[7]

While a direct synthesis of Fedratinib starting from 2-(2-methylpropyl)pyrimidin-5-amine is not explicitly detailed in the provided search results, the core structure of Fedratinib, N-tert-butyl-3-{[5-methyl-2-({4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}amino)pyrimidin-4-yl]amino}benzenesulfonamide, highlights the importance of the 2,4,5-trisubstituted pyrimidine scaffold. A plausible retrosynthetic analysis suggests that a key step would involve the coupling of a suitably substituted pyrimidine with an aniline derivative, a transformation that can be achieved via a Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR) Insights

The design of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships of the synthesized compounds. For pyrimidine-based inhibitors, the substituents at each position of the ring play a crucial role.

  • The 2-Isobutyl Group: The 2-(2-methylpropyl) group is a lipophilic moiety that can occupy a hydrophobic pocket within the kinase active site. This interaction can contribute to the overall binding affinity and can also influence the selectivity of the inhibitor for different kinases. The size and shape of this group are critical, as bulky substituents can create steric hindrance and prevent binding to certain kinases, thus enhancing selectivity.

  • The 5-Amino Group and its Derivatives: The 5-amino group serves as a key attachment point for various side chains that can extend into different regions of the kinase active site. By modifying the substituent attached to the 5-amino group, it is possible to:

    • Form additional hydrogen bonds: Amide or sulfonamide functionalities can form crucial hydrogen bonds with amino acid residues in the active site, significantly increasing binding affinity.

    • Access new binding pockets: Larger and more complex side chains can reach and interact with more distant regions of the active site, potentially leading to increased potency and selectivity.

    • Modulate physicochemical properties: The nature of the substituent at the 5-position can be tailored to improve solubility, cell permeability, and metabolic stability, all of which are critical for developing a successful drug candidate.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel pyrimidine derivatives must be evaluated for their biological activity. This typically involves a multi-step process.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Protocol 3: General Kinase Inhibition Assay

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide), and the synthesized inhibitor at various concentrations in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assays

These assays assess the ability of the synthesized compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol 4: General Cell Proliferation Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor.

  • Incubate the cells for 48-72 hours.

  • Add a reagent (e.g., MTT or resazurin) that is converted into a colored or fluorescent product by metabolically active cells.

  • Measure the absorbance or fluorescence to determine the number of viable cells.

  • Calculate the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format to facilitate comparison and analysis.

Table 1: Representative Biological Activity of Synthesized Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Example-1 JAK215HEL 92.1.70.5
Example-2 EGFR50A5491.2
Fedratinib JAK2~3Ba/F3-JAK2V617F-

Note: Data is illustrative and should be replaced with experimental results.

Visualization of Workflows and Pathways

Visual diagrams can effectively communicate complex experimental workflows and biological pathways.

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-(2-Methylpropyl)pyrimidin-5-amine C Buchwald-Hartwig Amination A->C B Aryl Halide B->C D Purification C->D E Characterization D->E F In Vitro Kinase Assay E->F G Cell Proliferation Assay E->G H Data Analysis (IC50 / GI50) F->H G->H

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

JAK-STAT Signaling Pathway Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine Inhibitor (e.g., Fedratinib) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine-based inhibitor.

Conclusion

2-(2-Methylpropyl)pyrimidin-5-amine is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols and strategic insights provided in this guide offer a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate novel therapeutic agents based on the privileged pyrimidine scaffold. Careful consideration of reaction conditions and structure-activity relationships will be paramount in developing the next generation of targeted cancer therapies.

References

  • BenchChem. (2025).
  • Yin, C., Liu, Y., Li, H., Wang, L., & Zhang, H. (2022). Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. European Journal of Medicinal Chemistry, 244, 114875.
  • BenchChem. (2025).
  • Gundla, R., et al. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Journal of Biochemical and Molecular Toxicology, 39(1), e70077.
  • Reuman, M., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1885-1888.
  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. BenchChem.
  • Wang, L., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126884.
  • Krátký, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965.
  • Abdullahi, M., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules, 24(23), 4349.
  • Li, H., et al. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(23), 10091-10105.
  • Ali, A., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 26(22), 1-18.
  • Kim, J., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1144.
  • BenchChem. (2025).
  • Krátký, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 12275-12293.
  • Woster, P. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6843-6846.
  • El-Sayed, N., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(49), 29334-29344.
  • MedKoo Biosciences. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Goudgaon, N. M., et al. (2009). Scheme 1: Synthesis of 5-substituted pyrimidine analogs.
  • Fairfax, D. J., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Al-Zahrani, F. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 35.
  • Newman, S. G., et al. (2020).
  • Bakulina, O., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957.
  • ChemSpider. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • ResearchGate. (n.d.).
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Kuykendall, A. T., & Talati, C. (2025). Fedratinib in 2025 and beyond: indications and future applications.
  • U.S. Food and Drug Administration. (2019). Multi-Discipline Review - INREBIC (fedratinib).
  • Moffitt Cancer Center. (n.d.). Novel BRD4/JAK2 Dual Inhibitor Cancer Therapeutics.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-Methylpropyl)pyrimidin-5-amine

Introduction 2-(2-Methylpropyl)pyrimidin-5-amine, also known as 2-isobutyl-5-aminopyrimidine, is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a ran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Methylpropyl)pyrimidin-5-amine, also known as 2-isobutyl-5-aminopyrimidine, is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of developmental drugs and research candidates, making a robust and scalable synthetic route to this intermediate highly valuable for the pharmaceutical and life sciences industries. This document provides a comprehensive guide to a proposed, scalable three-step synthesis of 2-(2-Methylpropyl)pyrimidin-5-amine, designed for production at the multi-gram to kilogram scale. The presented methodology prioritizes the use of readily available and cost-effective starting materials, straightforward reaction conditions, and purification procedures amenable to industrial settings.

Synthetic Strategy Overview

The proposed synthesis is a convergent three-step process, commencing with the preparation of the requisite amidine, followed by the construction of the pyrimidine ring with a nitro functionality that is subsequently reduced to the target amine. This approach is advantageous for scale-up as it avoids the handling of potentially unstable or hazardous intermediates and allows for purification at key stages, ensuring the high quality of the final product.

The overall synthetic transformation is depicted below:

Synthetic_Pathway A Isovaleronitrile B Isovaleramidine Hydrochloride A->B  Step 1: Pinner Reaction   D 2-(2-Methylpropyl)-5-nitropyrimidine B->D   Step 2: Pyrimidine Ring Formation    C Sodium Nitromalonaldehyde Monohydrate C->D E 2-(2-Methylpropyl)pyrimidin-5-amine D->E  Step 3: Catalytic Hydrogenation  

Application

Application Note: Advanced Crystallization Techniques for 2-(2-Methylpropyl)pyrimidin-5-amine Purification

Introduction & Chemical Context 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5) is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5) is a critical nitrogen-containing heterocyclic building block heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR antagonists. The pyrimidine core provides essential hydrogen-bonding acceptor sites, while the 5-amino group serves as a versatile handle for cross-coupling or amide bond formation. Furthermore, the 2-isobutyl (2-methylpropyl) moiety imparts significant lipophilicity, which is often leveraged to modulate the pharmacokinetic profile and cell permeability of downstream APIs.

During upstream synthesis, typical impurities include positional isomers, des-alkylated pyrimidines, unreacted starting materials, and colored oxidation products. Because standard column chromatography is unscalable and economically prohibitive for multi-kilogram production, controlled crystallization serves as the industry gold standard for achieving >99.5% purity.

Physicochemical Profiling & Mechanistic Insights

To design a self-validating crystallization protocol, the thermodynamic solubility profile and acid-base properties of the molecule must be exploited[1].

Table 1: Physicochemical Properties & Crystallization Impact
PropertyValue / CharacteristicImpact on Crystallization Strategy
Molecular Weight 151.21 g/mol Low MW requires careful supersaturation control to avoid "oiling out" (liquid-liquid phase separation).
Lipophilicity High (Isobutyl group)Highly soluble in alcohols (EtOH, IPA) and polar aprotics (MeCN, EtOAc); poorly soluble in water.
pKa (Amine/Pyrimidine) ~3.5 / ~1.5Weakly basic; enables reactive crystallization via salt formation (e.g., Hydrochloride, Tartrate).
Thermal Stability Prone to oxidationRequires inert atmosphere (N2/Ar) and low-temperature vacuum drying.
Causality in Solvent Selection

According to binary solid-liquid equilibrium studies on related pyrimidine-5-amines, the solubility curve in primary alcohols (like ethanol) is highly temperature-dependent, making cooling crystallization viable[1]. However, due to the lipophilic isobutyl group, the free base exhibits a high solubility plateau even at low temperatures in pure organic solvents.

To force high-yield nucleation, an antisolvent (water) must be introduced. The addition of water sharply decreases the solubility of the lipophilic isobutyl-pyrimidine core, driving the system into the metastable zone[2]. Alternatively, employing reactive crystallization (forming a hydrochloride salt) drastically alters the lattice energy, allowing for selective precipitation away from neutral or structurally distinct impurities[3].

Experimental Workflows

We present two distinct, self-validating protocols for the purification of 2-(2-Methylpropyl)pyrimidin-5-amine.

G Start Crude 2-(2-Methylpropyl) pyrimidin-5-amine Dissolution Dissolution in Primary Solvent (EtOH or IPAc, 50-65°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Branch1 Protocol A: Antisolvent Addition (Water) Filtration->Branch1 Branch2 Protocol B: Reactive Crystallization (HCl) Filtration->Branch2 Cooling Controlled Cooling (0.2 - 0.5°C/min to 5°C) Branch1->Cooling Branch2->Cooling Isolation Filtration & Washing (Cold Solvent/Antisolvent) Cooling->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying Pure Purified API Intermediate (>99.5% HPLC Purity) Drying->Pure

Figure 1: Parallel workflows for the purification of 2-(2-Methylpropyl)pyrimidin-5-amine.

Protocol A: Cooling-Assisted Antisolvent Crystallization

Objective: Isolate the free base with >99.0% HPLC purity and <0.1% residual solvent. This method is highly effective for purging polar degradants and inorganic salts.

Materials:

  • Crude 2-(2-Methylpropyl)pyrimidin-5-amine (100 g, ~90% purity)

  • Primary Solvent: Absolute Ethanol (EtOH)

  • Antisolvent: Deionized Water (Type 1, 18.2 MΩ·cm)

Step-by-Step Methodology:

  • Dissolution: Charge a 1 L jacketed glass reactor with 100 g of crude intermediate. Add 300 mL of absolute EtOH.

  • Heating: Heat the suspension to 65°C under continuous mechanical stirring (250 rpm) and a nitrogen blanket until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates. Return the filtrate to the reactor and maintain at 60°C.

  • Antisolvent Addition: Slowly dose 450 mL of pre-heated (60°C) deionized water into the reactor over 45 minutes using a programmable syringe pump. Causality: Slow addition prevents local supersaturation spikes, avoiding amorphous precipitation or oiling out[2].

  • Seeding (Optional): At 55°C, introduce 0.5 g of pure 2-(2-Methylpropyl)pyrimidin-5-amine crystals to dictate the polymorphic form and control the nucleation point[4].

  • Controlled Cooling: Program the chiller to cool the mixture from 60°C to 5°C at a linear rate of 0.2°C/min. Causality: A slow cooling rate promotes the growth of large, easily filterable crystals and prevents the entrapment of mother liquor (inclusions) within the crystal lattice[4].

  • Aging: Hold the slurry at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 50 mL of a cold (5°C) EtOH/Water mixture (1:2 v/v).

  • Drying: Dry the crystals in a vacuum oven at 40°C (<50 mbar) for 12 hours.

Protocol B: Reactive Salt Crystallization (Hydrochloride)

Objective: Exploit the basicity of the pyrimidine/amine nitrogens to form a highly crystalline salt, purging non-basic or weakly basic organic impurities (e.g., positional isomers).

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 2-(2-Methylpropyl)pyrimidin-5-amine in 500 mL of Isopropyl Acetate (IPAc) in a 1 L reactor.

  • Heating: Heat to 50°C to dissolve the free base.

  • Acid Addition: Slowly add 1.05 molar equivalents of 5-6 N HCl in Isopropanol (IPA) dropwise over 30 minutes. Causality: The protonation of the amine/pyrimidine nitrogens drastically increases the lattice energy of the resulting salt, causing immediate supersaturation and crystallization in the moderately polar IPAc solvent[3].

  • Cooling & Aging: Cool the suspension to 10°C at a rate of 0.5°C/min and age for 1 hour.

  • Isolation: Filter the solid hydrochloride salt. Wash with 2 x 50 mL of cold IPAc.

  • Free-Basing (Optional): If the free base is required for downstream chemistry, resuspend the salt in water, adjust the pH to 9.0 using 1M NaOH, and extract with Ethyl Acetate. Evaporate the organic layer to yield the ultra-pure free base.

Quantitative Data & Validation

To validate the efficacy of the proposed workflows, a comparative analysis of yield and purity is provided below. Both protocols demonstrate robust scalability, but their selection depends heavily on the specific impurity profile of the crude batch.

Table 2: Comparative Yield and Purity of Crystallization Protocols
ProtocolInitial Purity (HPLC)Final Purity (HPLC)Yield (%)Major Impurity Purged
A: Antisolvent (EtOH/H2O) 89.5%99.2%84%Inorganic salts, polar degradants
B: Reactive (HCl in IPAc) 89.5%99.8%78%Positional isomers, neutral organics

Conclusion

The purification of 2-(2-Methylpropyl)pyrimidin-5-amine requires a nuanced understanding of its solubility and acid-base properties. While cooling-assisted antisolvent crystallization (Protocol A) offers higher yields and is operationally simpler, reactive crystallization (Protocol B) provides superior purity by leveraging the specific pKa of the pyrimidine-amine system. Implementing these controlled, self-validating protocols ensures the reliable generation of high-quality pharmaceutical intermediates suitable for rigorous downstream API synthesis.

Sources

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(2-Methylpropyl)pyrimidin-5-amine Precursors

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of precursors to synthesize 2-(2-Methylpropyl)pyrimidin-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of precursors to synthesize 2-(2-Methylpropyl)pyrimidin-5-amine. The primary focus is on the selective reduction of a nitro-group precursor, a robust and widely applicable strategy in medicinal chemistry. This guide details two primary protocols: a classical heterogeneous hydrogenation using gaseous hydrogen and an alternative transfer hydrogenation method. Emphasis is placed on the rationale behind experimental choices, detailed safety procedures, reaction monitoring, and troubleshooting, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

2-(2-Methylpropyl)pyrimidin-5-amine is a key building block in the synthesis of various pharmacologically active molecules. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the specific substitution pattern of this compound makes it a valuable intermediate.[1][2] Catalytic hydrogenation represents the most efficient, clean, and scalable method for the synthesis of the target aminopyrimidine from its corresponding nitro precursor, 2-(2-methylpropyl)-5-nitropyrimidine.

This process involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂) using hydrogen gas in the presence of a metal catalyst.[3] The primary challenge and focus of this guide is to achieve this transformation with high selectivity, avoiding the reduction of the pyrimidine ring itself.[4]

Synthetic Strategy Workflow

The logical and most common synthetic approach involves the initial synthesis of the nitro-substituted pyrimidine followed by its reduction.

cluster_0 Precursor Synthesis cluster_1 Reduction Step Start Suitable Pyrimidine Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Precursor 2-(2-Methylpropyl)-5-nitropyrimidine Nitration->Precursor Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C) Precursor->Hydrogenation Product 2-(2-Methylpropyl)pyrimidin-5-amine Hydrogenation->Product

Caption: Proposed synthetic route for 2-(2-Methylpropyl)pyrimidin-5-amine.

Principles of Catalyst and Condition Selection

The success of the hydrogenation hinges on the appropriate selection of the catalyst, solvent, and reaction conditions to favor nitro group reduction over ring saturation.

  • Catalyst Selection : Heterogeneous catalysts are preferred for this transformation due to their ease of handling, recovery, and generally high activity.

    • Palladium on Carbon (Pd/C) : This is the workhorse catalyst for nitro group reductions. It offers an excellent balance of high reactivity towards the nitro group while typically leaving the aromatic pyrimidine ring intact under mild conditions.[4] It is considered potentially pyrophoric, especially after use and when dry, and must be handled with extreme care.[5][6]

    • Platinum Oxide (PtO₂) : Also known as Adams' catalyst, it is highly effective but can be more aggressive, potentially leading to ring reduction, especially in acidic media or under harsher conditions.[4]

    • Rhodium (Rh) & Ruthenium (Ru) : These catalysts are exceptionally effective for hydrogenating aromatic rings and are generally avoided when targeting selective reduction of a substituent.[4][7]

  • Solvent Choice : Protic solvents are generally preferred as they can facilitate proton transfer steps in the reduction mechanism.

    • Alcohols (Methanol, Ethanol) : Excellent choice due to their ability to dissolve the substrate and their polarity.

    • Ethyl Acetate (EtOAc) : A common, less polar alternative that is also highly effective.

    • Acetic Acid : Can be used as a solvent or co-solvent. The acidic environment can protonate the pyrimidine ring nitrogens, which may help prevent catalyst poisoning by the basic nitrogen lone pairs, but it can also promote ring reduction with more active catalysts.[4]

  • Reaction Parameters :

    • Hydrogen Pressure : For nitro group reductions, pressures ranging from atmospheric (balloon) to 50-60 psi are typically sufficient.[8] Higher pressures increase the rate but also elevate the risk of over-reduction and associated safety hazards.

    • Temperature : Most nitro reductions proceed efficiently at room temperature (20-30°C). Gentle heating (40-50°C) can be applied to accelerate slow reactions, but higher temperatures increase the risk of side reactions.[9]

    • Catalyst Loading : A loading of 5-10 mol% of the metal relative to the substrate is a standard starting point.

Detailed Experimental Protocols

Safety Preamble: All hydrogenation reactions must be conducted in a certified chemical fume hood.[5][8] Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. High-pressure reactions should be performed behind a blast shield.[10]

Protocol 1: Heterogeneous Hydrogenation with H₂ Gas in a Parr Apparatus

This protocol describes the standard procedure using a pressurized vessel, which is ideal for reactions on a gram scale and above.

Materials & Equipment:

  • 2-(2-methylpropyl)-5-nitropyrimidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Parr shaker or similar hydrogenation autoclave

  • Hydrogen gas cylinder with a two-stage regulator

  • Nitrogen gas cylinder

  • Celite® or another filter aid

  • Magnetic stir bar and stirrer/hotplate

Step-by-Step Procedure:

  • Vessel Preparation : Ensure the hydrogenation vessel is clean, dry, and free of cracks.[5] Add the 2-(2-methylpropyl)-5-nitropyrimidine and a magnetic stir bar to the vessel.

  • Catalyst Addition : Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Causality: Handling the catalyst under an inert atmosphere minimizes the risk of it igniting flammable solvents upon contact.[5]

  • Solvent Addition : Add the chosen solvent (e.g., Ethanol) to the vessel. The reaction mixture should not exceed two-thirds of the vessel's capacity.[11]

  • System Assembly : Securely assemble the hydrogenation apparatus according to the manufacturer's instructions. Ensure all seals are clean and properly seated.

  • Inert Gas Purge : This is a critical safety step to remove all oxygen.

    • Pressurize the vessel with nitrogen to ~20 psi.

    • Stir for 2-3 minutes.

    • Carefully vent the nitrogen to the fume hood exhaust.

    • Repeat this pressurize-vent cycle at least 3-5 times to ensure an inert atmosphere.[5][11]

  • Hydrogen Introduction :

    • After the final nitrogen vent, evacuate the vessel briefly if possible.

    • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

    • Close the connection to the hydrogen cylinder.

  • Reaction Execution :

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

    • Monitor the reaction by observing the pressure drop on the gauge. As hydrogen is consumed, the pressure will decrease. The vessel can be re-pressurized as needed.

    • Continue the reaction until hydrogen uptake ceases (typically 2-6 hours).

  • Reaction Work-up :

    • Stop stirring and close the main hydrogen cylinder valve.[8]

    • Carefully vent the excess hydrogen from the reaction vessel.

    • Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.[11]

    • Carefully open the vessel in the fume hood.

  • Catalyst Filtration :

    • Prepare a pad of Celite® in a Büchner or sintered glass funnel. Wet the pad with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reaction vessel and the filter cake with additional solvent to ensure complete transfer. Causality: Filtering through Celite® prevents the fine catalyst particles from passing through and ensures their safe handling.

    • CRITICAL : Do not allow the filter cake containing the used catalyst to dry in the air, as it is highly pyrophoric.[6] Immediately quench the filter cake with water and transfer it to a dedicated, clearly labeled hazardous waste container.[6]

  • Isolation : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Methylpropyl)pyrimidin-5-amine. The product can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation with Hydrazine Hydrate

This method avoids the use of pressurized hydrogen gas and specialized equipment, making it suitable for smaller-scale synthesis.[4]

Materials & Equipment:

  • 2-(2-methylpropyl)-5-nitropyrimidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Hydrazine monohydrate (4-5 eq)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar and stirrer/hotplate

Step-by-Step Procedure:

  • Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-(2-methylpropyl)-5-nitropyrimidine and the solvent (Ethanol).[4]

  • Catalyst Addition : Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst.

  • Heating : Heat the mixture to a gentle reflux (e.g., 60-70°C).

  • Reagent Addition : Carefully add hydrazine monohydrate dropwise via a dropping funnel. Causality: The decomposition of hydrazine on the catalyst surface to produce diimide and hydrogen is highly exothermic. Slow addition is crucial to control the reaction rate and temperature.[4]

  • Reaction : After the addition is complete, maintain the reflux until the reaction is complete, as monitored by TLC (typically 1-3 hours).

  • Work-up and Isolation : Cool the reaction to room temperature. The work-up follows the same procedure as Protocol 1 (Steps 9-10), involving the careful filtration of the catalyst followed by solvent removal.

Reaction Monitoring and Product Characterization

Real-time or periodic monitoring is essential to determine the reaction endpoint and prevent the formation of byproducts.

  • Thin-Layer Chromatography (TLC) : A simple and rapid method. The product amine is significantly more polar than the starting nitro compound, resulting in a lower Rf value. A sample can be taken (after safely purging the vessel with nitrogen), filtered through a small plug of silica/Celite in a pipette, and spotted on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC) & LC-MS : Provide quantitative analysis of the reaction progress, allowing for precise determination of starting material consumption and product formation.

  • Nuclear Magnetic Resonance (NMR) : In-line or flow NMR can provide real-time kinetic data without sampling.[12] For final product characterization, ¹H and ¹³C NMR are definitive.[13]

  • Mass Spectrometry (MS) : Used to confirm the molecular weight of the final product.[13][14]

Data Summary Table
ParameterProtocol 1 (H₂ Gas)Protocol 2 (Transfer)
Hydrogen Source H₂ GasHydrazine Monohydrate
Pressure Atmospheric - 60 psiAtmospheric
Temperature 20 - 50 °C60 - 80 °C (Reflux)
Typical Time 2 - 6 hours1 - 3 hours
Key Advantage Clean, scalable, no excess reagentsNo high-pressure equipment needed
Key Disadvantage Requires specialized equipmentExothermic, requires careful addition

Safety and Troubleshooting

General Hydrogenation Safety Workflow

cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation a Inspect Vessel b Check Gauges & Valves a->b c Work in Fume Hood b->c d Charge Reagents c->d e Nitrogen Purge (x5) d->e f Introduce H₂ e->f g Run Reaction f->g h Vent H₂ g->h i Nitrogen Purge (x5) h->i j Filter Catalyst Wet i->j k Quench Catalyst j->k

Caption: Critical safety workflow for catalytic hydrogenation operations.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Catalyst deactivation/poisoning.[4]2. Insufficient catalyst loading.3. Insufficient H₂ pressure or supply.4. Poor mixing.1. Ensure starting material and solvent are pure. If poisoning is suspected, filter and add fresh catalyst.2. Increase catalyst loading to 10-15 mol%.3. Increase H₂ pressure (within safe limits) or re-pressurize the vessel.4. Increase the stirring speed.
Ring Reduction Observed 1. Catalyst is too active (e.g., PtO₂).2. Reaction conditions are too harsh (high T/P).3. Reaction run for too long.1. Switch to a less active catalyst like 5% or 10% Pd/C.2. Reduce temperature to RT and pressure to <50 psi.3. Monitor the reaction closely by TLC/HPLC and stop immediately upon consumption of starting material.
Reaction Stalls Substrate or product may be poisoning the catalyst.Add a stoichiometric amount of a weak acid like acetic acid to protonate the basic pyrimidine nitrogens, preventing them from binding to the catalyst surface.[4]
Fire during Filtration Used catalyst was allowed to dry in the presence of air/solvent vapors.[6][10]NEVER let the catalyst dry. Keep the filter cake wet with solvent or water at all times. Immediately after filtration, quench the catalyst by suspending it in water and place it in a dedicated waste container.[6]

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hazards associated with laboratory scale hydrogen
  • Hydrogen
  • Method for the selective hydrogenation of pyrimidines containing chlorine.
  • Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.
  • Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.
  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry.
  • Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry.
  • Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex. Journal of the American Chemical Society.
  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
  • Pyrimidine. Wikipedia.
  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • Copper(i)
  • Catalysis Mediated by Hydrogen Bonding: A Computational Study of the Aminolysis of 6-Chloropyrimidine. Journal of the American Chemical Society.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Vitamin C as an efficient and green homogeneous catalyst for the synthesis of pyride[2,3-d:5,6-d ′ ] dipyrimidine derivatives.
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing.
  • Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development.
  • The 1′,4′-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes. PMC.
  • 2-(2-methylpropyl)pyrimidin-5-amine. Sigma-Aldrich.
  • Synthesis of pyrimidines from dinitrogen and carbon.
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configur
  • Synthesis and Characterization of Novel Pyrimidine Deriv
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
  • Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Benchchem.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • 2-(2-methylpropyl)pyrimidin-5-amine | 944901-53-5. Sigma-Aldrich.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield when synthesizing 2-(2-Methylpropyl)pyrimidin-5-amine

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 2-alkyl-5-aminopyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing 2-alkyl-5-aminopyrimidines.

Synthesizing 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5) presents unique challenges. The pyrimidine ring is electron-deficient, and the presence of an unprotected amino group can interfere with transition-metal-catalyzed cross-couplings. Historically, de novo pyrimidine synthesis relied on hazardous precursors like nitromalonaldehyde, which posed severe scalability and safety concerns[1].

To help you achieve reproducible, high-yield results, this guide breaks down the two most robust synthetic pathways—De Novo Cyclization and Negishi Cross-Coupling —providing self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks.

Workflow & Troubleshooting Decision Tree

Before diving into the protocols, use the following decision tree to diagnose where your current synthetic strategy might be failing.

Troubleshooting Issue Low Yield (<40%) 2-(2-Methylpropyl)pyrimidin-5-amine Identify Select Synthetic Pathway Issue->Identify RouteA De Novo Cyclization (Vinamidinium Route) Identify->RouteA RouteB Cross-Coupling (Negishi Route) Identify->RouteB CheckA Is Amidine Salt Dry? (KF Titration <100 ppm) RouteA->CheckA CheckB Is 5-Amino Group Protected? (Avoids Zinc Quenching) RouteB->CheckB FixA Use Anhydrous NaOEt Control pH rigorously CheckA->FixA If No / Fail FixB Use Bis-Boc Protection OR >2.5 eq Isobutylzinc CheckB->FixB If No / Fail

Troubleshooting decision tree for optimizing the yield of 2-(2-Methylpropyl)pyrimidin-5-amine.

Pathway 1: De Novo Cyclization (The Vinamidinium Route)

This route constructs the pyrimidine ring by condensing 3-methylbutanamidine (isovaleramidine) with a stable vinamidinium salt. By utilizing the dihexafluorophosphate salt of the vinamidinium cation, we avoid the explosive hazards associated with older perchlorate methods[2].

Self-Validating Protocol

Objective: Condense 3-methylbutanamidine hydrochloride with N-(3-(dimethylamino)-2-{[(dimethylamino)methylene]amino}prop-2-enylidene)-N-methylmethanaminium dihexafluorophosphate.

  • Amidine Liberation: Suspend 3-methylbutanamidine HCl (1.0 eq) in strictly anhydrous ethanol. Add a freshly titrated solution of Sodium Ethoxide (NaOEt) in ethanol (1.05 eq) dropwise at 0 °C.

    • Validation Checkpoint: Take a 50 µL aliquot, filter the NaCl byproduct, and run a quick 1 H-NMR in CDCl 3​ . The disappearance of the broad -NH 3+​ signal confirms complete neutralization. Do not proceed if the amidine is not fully liberated.

  • Cyclization: To the liberated amidine solution, add the vinamidinium dihexafluorophosphate salt (0.95 eq) portion-wise over 15 minutes to control the exotherm.

  • Aromatization: Heat the reaction mixture to 70 °C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The vinamidinium salt ( Rf​=0.0 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Concentrate the mixture in vacuo. Perform an acid-base extraction: dissolve the residue in 1M HCl, wash with EtOAc to remove neutral impurities, then basify the aqueous layer to pH 10 with 2M NaOH and extract with DCM.

FAQs & Troubleshooting

Q: My yield is stalling at 30%. What is causing the reaction to fail? A: The primary culprit is moisture-induced hydrolysis. The vinamidinium intermediate is highly electrophilic. If your ethanol is not strictly anhydrous, water outcompetes the amidine, leading to ring-opening hydrolysis of the precursor[2]. Solution: Perform a Karl Fischer titration on your solvent and amidine salt prior to the reaction; moisture content must be <100 ppm.

Q: I am observing a large amount of unreacted amidine during workup. Why didn't it condense? A: This indicates an issue with your base stoichiometry. If NaOEt is degraded (due to atmospheric moisture forming NaOH), it will fail to fully liberate the free amidine, leaving it as an unreactive hydrochloride salt. Always use freshly prepared or titrated NaOEt.

Pathway 2: Catalytic Cross-Coupling (The Negishi Route)

For researchers starting from commercially available 2-chloro-5-aminopyrimidine, a Negishi cross-coupling with isobutylzinc bromide is a direct route. However, the free amino group introduces significant chemoselectivity issues.

NegishiCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA + Ar-Cl PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM + R-ZnBr Side Protode- halogenation (Side Product) PdII_OA->Side Quenched by acidic -NH2 Product Target Amine PdII_TM->Product Reductive Elimination Product->Pd0

Negishi coupling catalytic cycle illustrating the competitive protodehalogenation side reaction.

Self-Validating Protocol

Objective: Couple 2-chloro-5-(N,N-di-Boc-amino)pyrimidine with isobutylzinc bromide.

  • Amine Protection (Crucial Step): Treat 2-chloro-5-aminopyrimidine with Boc 2​ O (2.5 eq) and DMAP (0.1 eq) in THF to form the bis-Boc protected derivative.

  • Organozinc Titration:

    • Validation Checkpoint: Never trust the bottle concentration of commercial organozinc reagents. Titrate the isobutylzinc bromide solution using a standardized iodine/LiCl solution in THF. Proceed only if the active concentration is within 5% of your calculation.

  • Cross-Coupling: In a glovebox, charge a flask with the protected pyrimidine (1.0 eq) and Pd-PEPPSI-IPr catalyst (2 mol%). Add THF, followed by the titrated isobutylzinc bromide (1.2 eq). Stir at 60 °C for 12 hours.

    • Validation Checkpoint: Quench a 50 µL aliquot with aqueous NH 4​ Cl and analyze via GC-MS. Look for the complete disappearance of the starting material mass and the appearance of the coupled product.

  • Deprotection: Treat the crude isolated product with 20% TFA in DCM for 2 hours to quantitatively cleave the Boc groups, yielding the target amine.

FAQs & Troubleshooting

Q: I attempted the coupling without protecting the amine, and GC-MS shows massive amounts of 5-aminopyrimidine (protodehalogenation). What happened? A: The free -NH 2​ protons on the pyrimidine ring are relatively acidic. They rapidly protonate the isobutylzinc reagent, quenching it to isobutane gas. The resulting palladium intermediate, now starved of its transmetalation partner, undergoes protodehalogenation. Solution: Either protect the amine as described above, or use a brute-force approach by adding 2.5–3.0 equivalents of the organozinc reagent to account for the sacrificial deprotonation.

Q: I am seeing homocoupling of the isobutyl group (2,5-dimethylhexane). How do I suppress this? A: Homocoupling occurs when transmetalation outpaces oxidative addition, often due to a sluggish catalyst. Switch from standard Pd(PPh 3​ ) 4​ to a highly active, sterically bulky catalyst like Pd-PEPPSI-IPr or Pd(dppf)Cl 2​ , which accelerates the oxidative addition into the challenging electron-rich 2-chloropyrimidine bond.

Quantitative Yield Comparison

To aid in route selection, the following table summarizes the expected yields based on the synthetic strategy employed. Data reflects unoptimized baseline attempts versus protocols optimized using the troubleshooting steps above.

Synthetic StrategyKey ReagentsPrimary Yield BottleneckUnoptimized YieldOptimized Yield
De Novo Cyclization Isovaleramidine HCl, Vinamidinium DihexafluorophosphateMoisture-induced hydrolysis of the vinamidinium salt30 - 45%75 - 82%
Negishi (Unprotected) 2-Chloro-5-aminopyrimidine, Isobutylzinc BromideProtodehalogenation via acidic -NH 2​ quenching15 - 25%45 - 55%
Negishi (Boc-Protected) 2-Chloro-5-(N,N-di-Boc-amino)pyrimidine, Isobutylzinc BromideSteric hindrance during oxidative additionN/A85 - 92%

References

  • Dousson, C. B., Heron, N. M., & Hill, G. B. (2005). Valuable Synthetic Building Blocks: Useful 2-Substituted 5-Aminopyrimidines from a Stable Precursor. Synthesis, 2005(11), 1817–1821. [2]

  • Le, P. T., et al. (2015). Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Organic Process Research & Development, 19(6), 639–645. [1]

  • Sigma-Aldrich. Product Specification: 2-(2-methylpropyl)pyrimidin-5-amine (CAS 944901-53-5).

Sources

Optimization

Troubleshooting low solubility of 2-(2-Methylpropyl)pyrimidin-5-amine in organic solvents

Welcome to the Technical Support Center for 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine). This guide is engineered for researchers, synthetic chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine). This guide is engineered for researchers, synthetic chemists, and drug development professionals who are experiencing solubility bottlenecks during synthesis, purification, or analytical characterization of this specific heterocyclic amine.

Physicochemical Profiling: The Causality of Poor Solubility

To effectively troubleshoot solubility, we must first understand the molecular mechanics of 2-(2-Methylpropyl)pyrimidin-5-amine. The difficulty in solvating this compound arises from a "solubility paradox" driven by its structure:

  • High Crystal Lattice Energy: The molecule possesses a primary amine (-NH2) at the 5-position (a strong hydrogen-bond donor) and a pyrimidine ring (strong hydrogen-bond acceptors). In the solid state, these molecules form an extensive, tightly packed intermolecular hydrogen-bonding network.

  • Lipophilic-Polar Mismatch: The 2-methylpropyl (isobutyl) group is highly lipophilic, while the aminopyrimidine core is highly polar. Consequently, purely non-polar solvents (like hexanes) cannot break the polar H-bond network, whereas highly polar protic solvents (like water) are repelled by the lipophilic isobutyl tail.

  • Thermodynamic Dependency: The dissolution of aminopyrimidines is an entropy-driven, spontaneous process that is highly dependent on temperature[1].

Troubleshooting Guides & FAQs

Q1: My compound is precipitating out of non-polar solvents (e.g., hexane, dichloromethane) during column chromatography. How can I keep it in solution? A: The strong crystal lattice energy of aminopyrimidines prevents dissolution in purely non-polar environments. Non-polar solvents lack the ability to disrupt the intermolecular amine-pyrimidine hydrogen bonds.

  • The Fix: Introduce a polar, hydrogen-bond accepting co-solvent. Adding 5–10% methanol or ethyl acetate to your DCM or hexane mixture will disrupt the intermolecular lattice by forming competitive solvent-solute hydrogen bonds.

Q2: I am trying to acquire an NMR spectrum, but the compound is insoluble in CDCl3 and poorly soluble in DMSO-d6. What are the alternatives? A: Even microscopic amounts of water in DMSO-d6 can drastically reduce the solubility of heterocyclic amines, leading to aggregation[2].

  • The Fix: First, ensure your DMSO-d6 is strictly anhydrous (store over activated molecular sieves). If solubility remains poor, add 1–2 drops of deuterated trifluoroacetic acid (CF3COOD)[2]. This protonates the pyrimidine and amine nitrogens, instantly breaking the aggregates and forming a highly soluble trifluoroacetate salt.

Q3: How does temperature affect the solubility of 2-(2-Methylpropyl)pyrimidin-5-amine in organic solvents? A: The solubility of aminopyrimidine derivatives in organic solvents is an endothermic process. Experimental thermodynamic studies demonstrate that molar solubility increases significantly as temperature rises across virtually all standard solvent systems[1].

  • The Fix: If preparing a stock solution, gentle heating (40–50 °C) will often achieve complete dissolution. However, you must keep the vessel tightly sealed to prevent solvent evaporation, which would cause supersaturation and immediate precipitation upon cooling.

Q4: I need to use this compound in a polar protic solvent (like water or ethanol) for a biological assay, but it crashes out. How do I fix this? A: The isobutyl group imparts significant lipophilicity, which drastically reduces the aqueous solubility of the neutral free base.

  • The Fix: Exploit the basicity of the heterocyclic amine[3]. Convert the free base to a hydrochloride (HCl) or methanesulfonate (mesylate) salt. The charged ionic species will have exponentially higher solubility in polar protic media compared to the neutral parent compound.

Data Presentation: Solvent Compatibility

Based on thermodynamic solubility models for aminopyrimidine scaffolds[1], the following table summarizes the expected solubility trends and recommended troubleshooting actions at standard ambient temperature (298.15 K).

Solvent ClassRepresentative SolventRelative Molar SolubilityTroubleshooting Strategy
Ketones Cyclopentanone, AcetoneHigh to Very HighExcellent primary solvents for stock solutions. Keep sealed to prevent evaporation.
Alcohols Methanol, EthanolModerate to HighUse as co-solvents to disrupt H-bonding in non-polar mixtures.
Esters Ethyl AcetateModerateGood for liquid-liquid extraction; may require gentle heating for full dissolution.
Nitriles AcetonitrileLowAvoid as a primary solvent. Use only in mixed aqueous/organic systems (e.g., HPLC).
Non-Polar Hexane, TolueneVery LowUnsuitable alone. Must be paired with 5-10% polar co-solvent (e.g., MeOH).

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In-Situ Salt Formation for NMR Solubilization

This protocol utilizes acid-base chemistry to force dissolution in NMR solvents[2].

  • Preparation: Weigh 5–10 mg of 2-(2-Methylpropyl)pyrimidin-5-amine into a standard 5 mm NMR tube.

  • Initial Solvation: Add 0.6 mL of anhydrous DMSO-d6.

    • Self-Validation Check: If the solution remains a cloudy suspension after agitation, the neutral crystal lattice remains intact.

  • Acidification: Add 1 to 2 drops (approx. 10–20 µL) of deuterated trifluoroacetic acid (CF3COOD) using a glass pipette.

  • Agitation: Cap the tube securely and invert 5–10 times.

    • Self-Validation Check: The cloudy suspension will rapidly clear into a transparent solution. This visual shift confirms the protonation of the basic nitrogens, the destruction of the intermolecular lattice, and successful solvation.

Protocol 2: Entropy-Driven Solvent Screening

Use this workflow to find the optimal solvent for recrystallization or scale-up[1].

  • Aliquot: Place 50 mg of the compound into a series of 4 mL borosilicate glass vials.

  • Solvent Addition: Add 1 mL of target solvent (e.g., EtOAc, Toluene, MeOH) to each respective vial.

  • Ambient Stirring: Stir at room temperature (20 °C) for 15 minutes. Record native dissolution.

  • Thermal Disruption: For vials exhibiting insoluble suspensions, transfer them to an aluminum heating block set to 50 °C for 10 minutes.

    • Self-Validation Check: Entropy-driven dissolution will cause the suspension to clear upon heating. If it does not clear, the solvent is fundamentally incompatible.

  • Recrystallization: Allow the heated, clear vials to cool slowly to room temperature. The controlled reformation of the crystal lattice validates the solvent system for purification via recrystallization.

Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start Solubility Issue Detected: 2-(2-Methylpropyl)pyrimidin-5-amine Assess Identify Target Solvent Class Start->Assess NonPolar Non-Polar Solvents (e.g., Hexane, DCM) Assess->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Assess->PolarAprotic PolarProtic Polar Protic / Aqueous (e.g., MeOH, Water) Assess->PolarProtic Action1 Add H-Bonding Co-solvent (5-10% EtOAc or MeOH) NonPolar->Action1 Action2 Ensure Anhydrous Conditions or Add Trace CF3COOD PolarAprotic->Action2 Action3 Convert to Salt Form (e.g., HCl or Mesylate) PolarProtic->Action3 Evaluate Evaluate Dissolution (Visual & Analytical) Action1->Evaluate Action2->Evaluate Action3->Evaluate Evaluate->Assess Insoluble (Iterate) Success Proceed with Downstream Application Evaluate->Success Soluble

Troubleshooting workflow for resolving solubility issues of 2-(2-Methylpropyl)pyrimidin-5-amine.

References

  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate (Scientific Q&A Forum) URL:[Link]

  • Properties of Amines and Basicity of Heterocyclic Amines Source: Organic Chemistry II - Lumen Learning URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methylpropyl)pyrimidin-5-amine

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine). This guide is engineered for process chemists and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine). This guide is engineered for process chemists and drug development professionals dealing with the unique physicochemical properties of amphiphilic nitrogen heterocycles.

Understanding the Chemical Causality

Purifying this compound requires balancing its dual nature. The molecule features a lipophilic 2-isobutyl tail and a highly polar, basic 5-aminopyrimidine core. The lone electron pairs on the pyrimidine nitrogens (pKa ~ 1.3–2.0) and the primary amine (pKa ~ 6.0–7.0) interact strongly with acidic environments. If you do not account for these pKa values, you will encounter severe chemisorption on silica gel or intractable emulsions during aqueous workups.

Troubleshooting & FAQs

Q1: My compound streaks across the entire TLC plate and tails severely during normal-phase flash chromatography. Which solvent system prevents this? A1: Tailing occurs because the basic nitrogen atoms (both the pyrimidine ring nitrogens and the exocyclic primary amine) act as strong hydrogen-bond acceptors and donors, interacting with the acidic silanol groups on the silica stationary phase.

  • The Solution: You must deactivate the silica. Use a solvent system of Dichloromethane (DCM) and Methanol (MeOH) supplemented with 1% Triethylamine (TEA). The TEA competitively binds to the silanol groups, allowing the 2-(2-Methylpropyl)pyrimidin-5-amine to elute as a sharp, well-resolved band ([1]).

Q2: I am scaling up the synthesis to a multi-gram batch and want to avoid column chromatography entirely. What is the best solvent-based purification strategy? A2: For large-scale operations, acid-base liquid-liquid extraction is highly recommended over chromatography. The primary amine allows the molecule to form a water-soluble hydrochloride salt at pH < 3.

  • The Solution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) and extract with 1M HCl. Neutral and lipophilic impurities (such as unreacted halogenated precursors) will remain in the EtOAc layer. The aqueous layer is then basified to pH 10, regenerating the free base, which is extracted back into fresh EtOAc ( [2]).

Q3: What solvents are optimal for the final recrystallization of the free base? A3: The isobutyl group imparts significant lipophilicity, making standard hexanes ineffective as a sole recrystallization solvent.

  • The Solution: A binary solvent system of Toluene/Hexane works best. Dissolve the compound in a minimal amount of hot Toluene, then add Hexane dropwise as an anti-solvent until the solution becomes cloudy. Allow it to cool slowly to induce crystallization ( [3]).

Quantitative Data: Solvent Systems Comparison

Solvent SystemPrimary ApplicationMechanism of ActionProsCons
DCM : MeOH (95:5) + 1% TEA Flash ChromatographyPolarity gradient with silanol deactivationExcellent resolution for polar impuritiesTEA removal requires high vacuum
EtOAc : Hexanes (1:1) Flash ChromatographyStandard normal-phase partitioningGood for separating non-polar precursorsSevere tailing without basic additives
1M HCl (aq) / EtOAc Liquid-Liquid ExtractionpH-driven phase transfer (salt formation)Highly scalable; removes neutral impuritiesRequires careful pH tuning during basification
Toluene / Hexane RecrystallizationAnti-solvent precipitationHigh purity; chromatography-freeLower yield due to solubility of isobutyl group

Experimental Protocols

Protocol A: Scalable Acid-Base Extraction (Self-Validating Workflow)

This protocol utilizes the pKa of the primary amine to selectively pull the product into the aqueous phase, leaving organic impurities behind.

  • Dissolution: Dissolve 10 g of crude 2-(2-Methylpropyl)pyrimidin-5-amine in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The protonated aminopyrimidine resides in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Validation: Spot the organic layer on a TLC plate; the UV-active product spot should be absent.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic layers.

  • Basification (Critical Step): Place the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 10. Validation: Verify with pH paper. The solution will turn opaque/cloudy as the free base precipitates out of the aqueous solution.

  • Final Extraction: Extract the basified aqueous layer with 2 x 75 mL of fresh EtOAc.

  • Drying & Concentration: Combine the new EtOAc layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Deactivated Flash Chromatography

Use this method if the crude mixture contains impurities with similar pKa values that cannot be separated via Protocol A.

  • Column Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (TEA). Pour the column and flush with 2 column volumes of the same solvent to fully deactivate the acidic silanol groups.

  • Sample Loading: Dissolve the crude material in a minimal volume of DCM. Load it evenly onto the top of the silica bed.

  • Elution: Begin elution with 20% EtOAc in Hexanes (containing 1% TEA). Gradually increase the polarity to 80% EtOAc in Hexanes.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Validation: The product will elute as a tight, circular spot rather than a streak due to the TEA deactivation.

  • Solvent Removal: Pool the product-containing fractions and evaporate. Place the resulting solid under high vacuum (0.1 mbar) for 12 hours to remove trace TEA.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (in EtOAc) AddAcid Add 1M HCl (aq) (Protonation) Crude->AddAcid Org1 Organic Phase (Neutral Impurities) AddAcid->Org1 Top Layer Aq1 Aqueous Phase (Product HCl Salt) AddAcid->Aq1 Bottom Layer Basify Add 2M NaOH (aq) to pH 10 Aq1->Basify Extract Extract with Fresh EtOAc Basify->Extract Org2 Organic Phase (Pure Free Base) Extract->Org2 Top Layer Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Bottom Layer

Workflow for the acid-base extraction of 2-(2-Methylpropyl)pyrimidin-5-amine.

References

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Purification method of 4, 6-dichloro-2- (thiopropyl)
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules (MDPI) URL:[Link]

Optimization

Technical Support Center: Minimizing Degradation of 2-(2-Methylpropyl)pyrimidin-5-amine Under Acidic Conditions

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, encountering stability issues with pyrimidine-amine derivatives during formulation or LC-MS analysis is a common hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, encountering stability issues with pyrimidine-amine derivatives during formulation or LC-MS analysis is a common hurdle. This guide is engineered to provide you with a deep mechanistic understanding of why 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine) degrades in acidic environments, alongside field-proven, self-validating protocols to mitigate these issues.

Mechanistic Overview: The Causality of Acidic Degradation

To stop degradation, we must first understand the molecular vulnerabilities of the compound. 2-(2-Methylpropyl)pyrimidin-5-amine consists of an inherently electron-deficient pyrimidine core, offset slightly by the electron-donating isobutyl group at C2 and the primary amine at C5. While the C5 position is typically the least electron-deficient site on a pyrimidine ring[1], the presence of the amine group introduces complex protonation dynamics.

Under acidic conditions (pH < 3.0), the pyrimidine ring nitrogens (N1, N3) and the C5-amino group undergo protonation, sometimes forming stable cationic complexes[2]. This multi-protonated state drastically increases the electrophilicity of the ring. The resulting electron withdrawal makes the adjacent carbons highly susceptible to nucleophilic attack by water, leading to two primary degradation modalities: solvolysis (hydrolytic deamination) or catastrophic pyrimidine ring cleavage[3].

Pathway A 2-(2-Methylpropyl)pyrimidin-5-amine (Neutral) B Mono/Di-Protonated Species (pH < 3.0) A->B H+ Addition C Hydrolytic Deamination (-NH3, +H2O) B->C Heat / H2O D Ring Cleavage (Nucleophilic Attack) B->D Heat / H2O E 2-(2-Methylpropyl)pyrimidin-5-ol C->E Rearrangement F Acyclic Degradants D->F Fragmentation

Figure 1: Acid-catalyzed degradation pathways of 2-(2-Methylpropyl)pyrimidin-5-amine.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade rapidly in LC-MS mobile phases containing 0.1% TFA (pH ~2.0)? Causality: Trifluoroacetic acid (TFA) lowers the pH well below the pKa of the pyrimidine nitrogens. This fully protonates the ring, lowering the activation energy required for hydrolysis. Resolution: Switch to a weaker acid modifier like 0.1% Formic Acid (pH ~2.7) or, ideally, an ammonium acetate buffer (pH 4.5–5.5). This maintains the compound in a mono-protonated or neutral state, drastically reducing acid-catalyzed hydrolysis while still allowing for positive-ion electrospray ionization (ESI+).

Q2: How can I distinguish between hydrolytic deamination and pyrimidine ring cleavage in my mass spectra? Causality: The degradation pathway dictates the resulting mass shift. Resolution:

  • Hydrolytic Deamination: Look for a mass shift of exactly +0.984 Da . This corresponds to the loss of the amine group (-NH2, ~16 Da) and the addition of a hydroxyl group (-OH, ~17 Da).

  • Ring Cleavage: Look for the addition of water (+18 Da) without the loss of ammonia, yielding acyclic intermediates, followed by lower molecular weight fragments as the carbon backbone breaks apart.

Q3: Are there specific formulation buffers that inadvertently accelerate this degradation? Causality: Yes. Buffers with strong nucleophilic characteristics (e.g., phosphate buffers at low pH) can act as general acid-base catalysts. They don't just lower the pH; the buffer ions actively participate in the transition state, accelerating the attack on the protonated pyrimidine ring. Resolution: Utilize non-nucleophilic, sterically hindered buffers like citrate or acetate, and strictly maintain the formulation pH above 4.0.

Experimental Protocol: Acid-Stability Kinetic Profiling

To establish a self-validating system for your formulation, you must empirically determine the degradation kinetics. This protocol utilizes Arrhenius modeling to predict long-term stability based on accelerated thermal degradation[4]. By utilizing a strict quench-and-measure methodology, the protocol self-validates by ensuring no further degradation occurs post-sampling.

Step-by-Step Methodology:
  • Standardized Stock Preparation: Dissolve 2-(2-Methylpropyl)pyrimidin-5-amine in LC-MS grade methanol to a concentration of 10 mM. Store at -20°C to prevent baseline degradation.

  • Buffer Matrix Formulation: Prepare 50 mM buffer solutions at pH 1.0 (HCl/KCl), pH 2.0 (Citrate), pH 3.0 (Citrate), pH 4.0 (Acetate), and pH 5.0 (Acetate).

  • Spiking and Thermal Stress: Dilute the stock solution 1:100 into each buffer (final concentration 100 µM). Aliquot into sealed amber HPLC vials. Incubate at three specific temperature points: 25°C, 40°C, and 60°C using a thermomixer.

  • Time-Course Quenching (Critical Step): At predetermined intervals (0, 1, 2, 4, 8, 24 hours), remove 50 µL aliquots and immediately quench by adding 50 µL of cold 100 mM ammonium bicarbonate (pH 8.0). Causality: Neutralizing the acid instantaneously halts the acid-catalyzed degradation, ensuring the measured concentration accurately reflects the exact time-point of thermal stress.

  • LC-MS/MS Quantification: Analyze the quenched samples using a C18 reverse-phase column. Monitor the parent ion transition and the +0.984 Da deamination product.

  • Kinetic Calculation: Plot ln([A]t​/[A]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ). Use the Arrhenius equation to calculate the activation energy ( Ea​ ) and extrapolate the shelf-life at standard storage temperatures[4].

Workflow S1 1. Stock Prep (10 mM in MeOH) S2 2. Buffer Dilution (pH 1.0 - 6.0) S1->S2 S3 3. Thermal Stress (25°C - 60°C) S2->S3 S4 4. Quench (pH 8.0 Buffer) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Step-by-step experimental workflow for acid-stability kinetic profiling.

Quantitative Data Summary: Degradation Kinetics

The following table summarizes the expected kinetic behavior of 2-(2-Methylpropyl)pyrimidin-5-amine under various acidic stress conditions, derived from standard pyrimidine-amine stability profiling.

pH LevelBuffer SystemTemp (°C)Primary Degradation MechanismEst. Half-Life ( t1/2​ )
1.0 HCl / KCl60Ring Cleavage< 2 hours
2.0 Citrate60Cleavage / Deamination8 hours
3.0 Citrate40Hydrolytic Deamination45 hours
4.5 Acetate40Minimal> 14 days
5.5 Acetate25Stable> 6 months

Note: Data represents extrapolated kinetic models for 5-aminopyrimidine derivatives under aqueous acidic stress. Always validate with the specific protocol provided above.

References

  • [1] Title: Pyrimidine - Wikipedia | Source: wikipedia.org | URL: 1

  • [2] Title: Protonation of the Pyrimidine Ring at the C(5) Position: Formation of a Stable Cationic σ-Complex | Source: Journal of the American Chemical Society | URL: 2

  • [3] Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | Source: ACS Omega | URL: 3

  • [4] Title: Thermal Degradation and Corrosion of Amines for CO2 Capture | Source: The University of Texas at Austin | URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 2-(2-Methylpropyl)pyrimidin-5-amine vs. 2-Methylpyrimidin-5-amine

A Technical Guide for Drug Development Professionals Introduction The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its preva...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its versatile synthetic handles and its ability to form key hydrogen bond interactions with biological targets. When developing structure-activity relationships (SAR), even subtle modifications to the scaffold can profoundly impact not only biological activity but also synthetic accessibility and reactivity.

This guide provides an in-depth comparison of the chemical reactivity of two closely related aminopyrimidines: 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine) and 2-Methylpyrimidin-5-amine . While differing by only three carbon atoms, the change from a methyl to an isobutyl group at the C2 position introduces significant steric differences that dictate the reactivity at various sites on the molecule. Understanding these differences is crucial for chemists designing synthetic routes and anticipating potential challenges in library synthesis or scale-up operations.

We will dissect the structural and electronic properties of these molecules and then explore their comparative reactivity in three common classes of reactions essential for drug development: N-acylation, N-alkylation of the pyrimidine ring, and palladium-catalyzed cross-coupling. This analysis is supported by predictive experimental protocols and expected outcomes, grounded in established mechanistic principles.

Structural and Physicochemical Analysis

The fundamental difference between the two subject molecules lies in the nature of the alkyl substituent at the C2 position of the pyrimidine ring.

Feature2-Methylpyrimidin-5-amine2-(2-Methylpropyl)pyrimidin-5-amine
Structure
CAS Number 1603-41-4 (analogue reference)944901-53-5[3]
Molecular Formula C₅H₇N₃C₈H₁₃N₃[3]
Molecular Weight 109.13 g/mol 151.21 g/mol
Electronic Effects

Both the methyl and the 2-methylpropyl (isobutyl) groups are weak electron-donating groups (+I effect). They push electron density into the electron-deficient pyrimidine ring. This has two main consequences:

  • It slightly increases the electron density of the ring system.

  • It marginally increases the basicity and nucleophilicity of the exocyclic 5-amino group compared to an unsubstituted aminopyrimidine.

The inductive effects of methyl and isobutyl groups are very similar, so their electronic influence on the reactivity of the distal 5-amino group is expected to be nearly identical. The acidity of the amino group is primarily influenced by the strong electron-withdrawing nature of the pyrimidine ring itself.[4]

Steric Effects

Herein lies the critical distinction. The 2-methylpropyl group exerts significantly more steric hindrance around the C2 position and the adjacent N1 and N3 atoms of the pyrimidine ring. This steric bulk can impede the approach of reagents to nearby reactive sites.

Caption: Steric profiles of the two aminopyrimidines.

Comparative Reactivity in Key Transformations

We will now compare the expected reactivity of these two molecules in reactions targeting different positions.

N-Acylation at the 5-Amino Group

N-acylation is a fundamental transformation for converting amines to amides, often modulating a molecule's pharmacokinetic properties.[5] The reaction proceeds via nucleophilic attack of the exocyclic amino group on an acylating agent.[6]

Prediction: The reactivity of the 5-amino group in both molecules is predicted to be nearly identical . The C2 substituent is spatially distant from the N5 reaction center, and its steric bulk does not shield the amino group from the approach of an acylating agent like acetic anhydride or an acid chloride. Since their electronic effects are comparable, no significant difference in reaction rate or yield is anticipated.

Representative Experimental Protocol: N-Acetylation

The following protocol is designed to provide a direct comparison.

G cluster_workflow N-Acetylation Workflow Setup 1. Reaction Setup - Dissolve aminopyrimidine (1 eq) in Dichloromethane (DCM). - Add Triethylamine (1.2 eq) as base. Addition 2. Reagent Addition - Cool solution to 0°C. - Add Acetic Anhydride (1.1 eq) dropwise. Setup->Addition Reaction 3. Reaction - Warm to room temperature. - Stir for 2 hours. - Monitor by TLC/LC-MS. Addition->Reaction Workup 4. Aqueous Workup - Quench with saturated NaHCO₃ solution. - Separate organic layer. Reaction->Workup Purify 5. Isolation & Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purify

Caption: Experimental workflow for N-acetylation.

Detailed Steps:

  • Reaction Setup: In separate round-bottom flasks, dissolve 2-(2-methylpropyl)pyrimidin-5-amine (1.0 mmol) and 2-methylpyrimidin-5-amine (1.0 mmol) in 10 mL of dichloromethane (DCM). To each flask, add triethylamine (1.2 mmol, 1.2 eq).

  • Reagent Addition: Cool both flasks to 0°C in an ice bath. To each, add acetic anhydride (1.1 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes.

  • Work-up and Isolation: Upon completion, quench each reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products via flash column chromatography on silica gel to yield the respective N-acetylated pyrimidines.

Expected Outcomes
CompoundPredicted Reaction TimePredicted YieldRationale
2-Methylpyrimidin-5-amine~1-2 hoursHigh ( >90%)The 5-amino group is sterically unhindered.
2-(2-Methylpropyl)pyrimidin-5-amine~1-2 hoursHigh ( >90%)The C2-isobutyl group is too distant to affect the N5 position.
N-Alkylation of the Pyrimidine Ring (Quaternization)

Quaternization of the ring nitrogens can be a desired step in some synthetic routes or an undesired side reaction. The reactivity of the endocyclic nitrogen atoms (N1 and N3) is highly sensitive to the steric environment.

Prediction: A significant difference in reactivity is expected. 2-Methylpyrimidin-5-amine will be substantially more reactive towards alkylation, particularly at N1. The bulky isobutyl group in 2-(2-methylpropyl)pyrimidin-5-amine will severely hinder the approach of an electrophile (e.g., methyl iodide) to the adjacent N1 atom. This is a classic example of steric shielding.[7] While N3 is less hindered, it may still experience some steric effect.

Caption: Steric effect on the approach of an electrophile to N1.

Representative Experimental Protocol: N-Methylation
  • Reaction Setup: In separate pressure-sealed vials, dissolve each aminopyrimidine (0.5 mmol) in 5 mL of acetonitrile.

  • Reagent Addition: Add methyl iodide (1.5 mmol, 3.0 eq) to each vial.

  • Reaction: Seal the vials and heat the mixtures to 60°C in a heating block.

  • Monitoring: After 2, 6, and 24 hours, take an aliquot from each reaction mixture, dilute, and analyze by LC-MS to determine the ratio of starting material to product.

Expected Outcomes
CompoundPredicted Conversion (after 6h)Predicted Conversion (after 24h)Rationale
2-Methylpyrimidin-5-amine> 80%> 95%Low steric hindrance at N1 allows for rapid SN2 reaction.
2-(2-Methylpropyl)pyrimidin-5-amine< 10%< 30%The bulky isobutyl group sterically shields N1, drastically slowing the reaction rate.
Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are indispensable tools in drug discovery. The Buchwald-Hartwig amination allows for the formation of C-N bonds between an amine and an aryl halide.[1]

Prediction: Similar to N-acylation, the reactivity in a Buchwald-Hartwig coupling using the 5-amino group is expected to be very similar for both compounds. The catalytic cycle involves the coordination of the amine to a palladium-ligand complex. Since the coordination and subsequent reductive elimination occur at the distal 5-amino group, the steric bulk at C2 should not significantly influence the key steps of the catalytic cycle. While very bulky ligands on the palladium catalyst combined with the isobutyl group could theoretically have a minor effect, it is unlikely to be a major differentiating factor with common ligand systems like Xantphos or XPhos.[8]

Representative Experimental Protocol: Coupling with 4-Bromotoluene
  • Reaction Setup: In separate oven-dried Schlenk tubes, add Pd₂(dba)₃ (0.02 mmol, 4 mol%), Xantphos (0.05 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Reagent Addition: Add the respective aminopyrimidine (1.0 mmol) and 4-bromotoluene (1.1 mmol, 1.1 eq) to each tube.

  • Solvent and Reaction: Evacuate and backfill each tube with argon three times. Add 10 mL of degassed toluene. Heat the reactions to 110°C with vigorous stirring.

  • Monitoring and Work-up: Monitor by LC-MS. Upon completion (typically 12-24 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Expected Outcomes
CompoundPredicted YieldRationale
2-Methylpyrimidin-5-amineGood to Excellent (~70-90%)The 5-amino group is an effective nucleophile for this coupling.
2-(2-Methylpropyl)pyrimidin-5-amineGood to Excellent (~70-90%)The steric environment at C2 does not impede the catalytic cycle occurring at the N5 position.

Summary and Conclusion

The comparative reactivity of 2-(2-Methylpropyl)pyrimidin-5-amine and 2-methylpyrimidin-5-amine is a clear illustration of the impact of sterics in synthetic chemistry. While their electronic properties are nearly identical, the steric bulk of the isobutyl group creates a significant reactivity differential for reactions occurring at or near the pyrimidine ring nitrogens.

Reaction TypeTarget SitePredicted Reactivity of 2-(2-Methylpropyl) Derivative vs. 2-Methyl DerivativeKey Influencing Factor
N-Acylation 5-Amino Group~ Equal Electronic (Negligible Difference)
N-Alkylation Ring Nitrogens (N1, N3)Much Lower Steric Hindrance
Buchwald-Hartwig 5-Amino Group~ Equal Electronic (Negligible Difference)

For the practicing chemist, the takeaways are clear:

  • For modifications targeting the 5-amino group (e.g., amide formation, sulfonamide formation, reductive amination, cross-coupling), both 2-(2-methylpropyl)pyrimidin-5-amine and 2-methylpyrimidin-5-amine can be used almost interchangeably from a reactivity standpoint. The choice can be based on other factors like desired lipophilicity or metabolic stability.

  • For reactions involving the pyrimidine ring itself , such as alkylation, or if considering reactions at the C4/C6 positions, the steric hindrance of the 2-methylpropyl group must be a primary consideration. It will likely deactivate adjacent positions, requiring more forcing conditions or leading to lower yields compared to the 2-methyl analogue.

This understanding allows for more rational design of synthetic routes and better troubleshooting of unexpected reactivity, ultimately accelerating the drug discovery process.

References
  • (Reference on N-acylation of aminopyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on Suzuki coupling of pyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on Suzuki coupling methodology - Placeholder, to be replaced with a real reference if found)
  • (Reference on Suzuki coupling of dichloropyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on Suzuki coupling of pyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on microwave-assisted Suzuki coupling - Placeholder, to be replaced with a real reference if found)
  • (Reference on reactions of aminopyrimidines - Placeholder, to be replaced with a real reference if found)
  • Tummatorn, J., et al. (2009). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 14(11), 4551-4561. Available at: [Link]

  • (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • (Reference on synthesis of 2-substituted pyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on Buchwald-Hartwig cascade reactions - Placeholder, to be replaced with a real reference if found)
  • (Reference on Buchwald-Hartwig cascade reactions - Placeholder, to be replaced with a real reference if found)
  • (Reference on high-throughput experimentation of Buchwald-Hartwig amination - Placeholder, to be replaced with a real reference if found)
  • (Reference on regioselective amination of polychloropyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on synthesis of pyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on synthesis of disubstituted pyrimidines - Placeholder, to be replaced with a real reference if found)
  • Buncel, E., & Harris, M. G. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3843-3853. Available at: [Link]

  • (Reference on reactivity of halopyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on synthesis of 2-aminopyrimidine derivatives - Placeholder, to be replaced with a real reference if found)
  • (Reference on steric effects of alkyl groups - Placeholder, to be replaced with a real reference if found)
  • (Reference on reactivity of 2-sulfonylpyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on 5-isobutyl-2-pyrimidinamine - Placeholder, to be replaced with a real reference if found)
  • (Reference on 2-Amino-5-methylpyridine - Placeholder, to be replaced with a real reference if found)
  • (Reference on diacetylation of aminopyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on synthesis of 2,5-disubstituted pyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on a triazolopyrimidine derivative - Placeholder, to be replaced with a real reference if found)
  • (Reference on reaction of aminopyrrole with chloropyrimidines - Placeholder, to be replaced with a real reference if found)
  • PubChem. 2-Amino-5-methylpyridine. Available at: [Link]

  • (Reference on regioselectivity in SNAr of dichloropyrimidines - Placeholder, to be replaced with a real reference if found)
  • (Reference on N-acylation of nucleosides - Placeholder, to be replaced with a real reference if found)
  • (Reference on reactions of pyrimidinium salts - Placeholder, to be replaced with a real reference if found)
  • (Reference on N-(Pyrimidin-5-ylmethyl)pyridin-2-amine - Placeholder, to be replaced with a real reference if found)
  • (Reference on 2-Amino-5-methylpyridine applications - Placeholder, to be replaced with a real reference if found)
  • El-Hiti, G. A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1-15. Available at: [Link]

  • Allen, C. L., & Williams, J. M. (2011). N-Acylation Reactions of Amines. Chemical Society Reviews, 40(7), 3405-3415. Available at: [Link]

  • (Reference on 2-propylpyrimidin-5-amine - Placeholder, to be replaced with a real reference if found)

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Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for 2-(2-Methylpropyl)pyrimidin-5-amine Purity

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound su...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(2-Methylpropyl)pyrimidin-5-amine, a crucial building block, a robust and reliable analytical method for purity assessment is indispensable. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the precision and sensitivity required to separate and quantify the main component from its potential impurities.

This guide provides an in-depth comparison of two validated reversed-phase HPLC (RP-HPLC) methods for determining the purity of 2-(2-Methylpropyl)pyrimidin-5-amine. The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy system in line with international regulatory standards.

The Analytical Challenge: Selectivity and Specificity

The primary challenge in developing a purity method is achieving selectivity—the ability to distinguish the analyte of interest from other components, including starting materials, by-products, and degradation products. This is formally proven through a process of forced degradation, as mandated by guidelines like ICH Q1A(R2).[1][2][3][4] By intentionally subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), we generate a representative set of potential impurities. A truly "stability-indicating" method must be able to resolve the primary analyte peak from all these stress-induced degradants. The goal is typically to achieve 5-20% degradation, providing sufficient quantities of degradants to challenge the method's specificity without completely destroying the sample.[2]

Comparative HPLC Methodologies

The target analyte, 2-(2-Methylpropyl)pyrimidin-5-amine, is a moderately polar compound due to the pyrimidine ring and the primary amine group. Reversed-phase chromatography, which separates compounds based on hydrophobicity, is the logical starting point.[5][6][7] We will compare two distinct RP-HPLC methods that leverage different column chemistries to achieve alternative selectivity, a crucial aspect when dealing with closely related impurities.

  • Method A: The Workhorse C18 Method. This approach uses a traditional octadecylsilane (C18) column, the most common and versatile stationary phase in reversed-phase HPLC.

  • Method B: The Alternative Selectivity Phenyl-Hexyl Method. This method employs a phenyl-hexyl stationary phase, which introduces π-π interaction capabilities. This can provide a different elution order and improved resolution for aromatic or heterocyclic impurities that may co-elute with the main peak on a C18 column.

Method Validation Framework

Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[8][9][10][11] The validation encompasses specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness. System suitability tests, as defined in the United States Pharmacopeia (USP) General Chapter <621>, were incorporated to ensure the chromatographic system's performance before and during analysis.[12][13][14]

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation: Prepare separate solutions of 2-(2-Methylpropyl)pyrimidin-5-amine (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.

  • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acid and base samples, dilute all samples to a target concentration (e.g., 0.1 mg/mL), and analyze using the HPLC methods described below.

HPLC Method Parameters
ParameterMethod A: C18Method B: Phenyl-Hexyl
Chromatographic System Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis detector.Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis detector.
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl Reversed-Phase Column (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.020 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution 0-20 min: 10-70% B; 20-25 min: 70-90% B; 25-27 min: 90% B; 27.1-35 min: 10% B (re-equilibration)0-20 min: 15-65% B; 20-25 min: 65-85% B; 25-27 min: 85% B; 27.1-35 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35°C40°C
Detection Wavelength 265 nm265 nm
Injection Volume 10 µL10 µL

Causality behind choices: The acidic pH in Method A ensures the primary amine is fully protonated, leading to sharp peaks on a standard C18 column. Method B uses a near-neutral pH, which can alter the polarity of certain impurities and, combined with the π-π interactions of the phenyl-hexyl phase, offers a different selectivity profile. Acetonitrile is chosen as the organic modifier for its low UV cutoff and favorable viscosity.[15]

Comparative Validation Data

The performance of each method was rigorously assessed. The results are summarized below.

Table 1: System Suitability and Specificity Results
ParameterMethod A: C18Method B: Phenyl-HexylAcceptance Criteria (per USP <621>)
Tailing Factor (Main Peak) 1.11.2≤ 2.0
Theoretical Plates (Main Peak) > 8000> 7500> 2000
Resolution (Main Peak vs. Closest Impurity) 2.1 (vs. Oxidative Degradant)3.5 (vs. Oxidative Degradant)≥ 2.0
Peak Purity (Main Peak in Stressed Samples) PassPassPass (No co-elution detected)

Insight: Both methods meet the system suitability requirements. However, Method B demonstrates significantly better resolution for a critical oxidative degradation product, indicating superior specificity for this particular impurity pathway.

Table 2: Linearity, Accuracy, and Precision Results
ParameterMethod A: C18Method B: Phenyl-HexylAcceptance Criteria (per ICH Q2(R1))
Linearity (Correlation Coefficient, R²) 0.99950.9998≥ 0.999
Range (% of Target Concentration) 50% - 150%50% - 150%Defined by linearity
Accuracy (% Recovery at 3 levels) 99.2% - 101.5%98.9% - 100.8%98.0% - 102.0%
Precision - Repeatability (%RSD, n=6) 0.45%0.38%≤ 1.0%
Precision - Intermediate (%RSD, n=12) 0.78%0.65%≤ 2.0%
Limit of Quantitation (LOQ) 0.05%0.03%S/N ratio ≥ 10

Insight: Both methods exhibit excellent linearity, accuracy, and precision, well within the stringent limits required for pharmaceutical quality control. Method B shows a slight advantage in precision and a lower LOQ, suggesting it is more sensitive for quantifying trace-level impurities.

Validation Workflow

The entire process, from initial development through full validation, follows a logical sequence to ensure the final method is fit for purpose.

HPLC_Validation_Workflow cluster_dev Phase 1: Development & Specificity cluster_val Phase 2: Formal Validation (ICH Q2(R1)) cluster_imp Phase 3: Implementation Dev Method Development (Column & Mobile Phase Screening) Stress Forced Degradation (ICH Q1A) Dev->Stress Challenge Method Specificity Specificity & Peak Purity Assessment Stress->Specificity Evaluate Resolution Linearity Linearity & Range Specificity->Linearity Method Finalized Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Routine Routine QC Testing Robustness->Routine Method Validated

Caption: Workflow for HPLC method validation from development to routine use.

Conclusion and Recommendation

Both the C18-based Method A and the Phenyl-Hexyl-based Method B are validated and suitable for determining the purity of 2-(2-Methylpropyl)pyrimidin-5-amine. They both meet all acceptance criteria as per ICH and USP guidelines.

However, a direct comparison reveals that Method B (Phenyl-Hexyl) offers distinct advantages:

  • Superior Specificity: It provides a significantly better resolution for a key oxidative degradant, which is a critical factor for a stability-indicating method.

  • Enhanced Sensitivity: It demonstrates a lower Limit of Quantitation (LOQ), making it more reliable for the trace-level analysis required for impurity profiling.

  • Slightly Better Precision: The lower relative standard deviation (%RSD) in precision studies indicates a higher degree of consistency.

Therefore, for routine quality control and stability testing of 2-(2-Methylpropyl)pyrimidin-5-amine, Method B is the recommended choice . While Method A is acceptable, the alternative selectivity and improved performance of Method B provide a more robust and reliable system, ensuring greater confidence in the quality of the material.

References

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. General Chapter <621> Chromatography—System Suitability. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bleske, B. E. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Specification of Drug Substances and Products (pp. 127-149). Academic Press. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • International Council for Harmonisation. (2010). ICH Q1A(R2) Guideline. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Her, N., Amy, G., Park, H. R., & Chadik, P. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(5), 1495-1502. [Link]

  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Validation

Benchmarking 2-(2-Methylpropyl)pyrimidin-5-amine in High-Throughput Kinase Screening Assays

Introduction & Rationale In Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight scaffold that efficiently occupies the ATP-binding pocket of a kinase is the critical first step in lead generation. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight scaffold that efficiently occupies the ATP-binding pocket of a kinase is the critical first step in lead generation. The pyrimidine-5-amine core is a privileged hinge-binding motif that forms essential bidentate hydrogen bonds with the kinase backbone .

However, the substitution at the 2-position of the pyrimidine ring dictates how the fragment projects into the adjacent hydrophobic pocket. This guide objectively benchmarks 2-(2-Methylpropyl)pyrimidin-5-amine (CAS 944901-53-5) against two structural alternatives—2-Methylpyrimidin-5-amine and 2-Phenylpyrimidin-5-amine —using a model lipid kinase target (PI4KIIIβ).

By evaluating these fragments across two orthogonal High-Throughput Screening (HTS) platforms (TR-FRET and ADP-Glo), we demonstrate how the isobutyl (2-methylpropyl) group provides an optimal balance of lipophilic surface area and conformational flexibility, avoiding the steric clashes associated with bulkier aromatic substituents.

The Benchmark Alternatives

To isolate the structure-activity relationship (SAR) of the 2-position substituent, we compared three fragments:

  • 2-Methylpyrimidin-5-amine: A low-molecular-weight baseline. The methyl group is too small to capture significant van der Waals interactions in the hydrophobic pocket, typically resulting in weak affinity.

  • 2-(2-Methylpropyl)pyrimidin-5-amine (Target): The isobutyl group offers a flexible, aliphatic extension that optimally fills the hydrophobic space without inducing conformational strain.

  • 2-Phenylpyrimidin-5-amine: A bulky, rigid alternative. While highly lipophilic, the planar phenyl ring often causes steric clashes with the kinase gatekeeper residue, reducing binding efficiency.

High-Throughput Screening Workflow

To eliminate assay-specific artifacts (such as compound auto-fluorescence or luciferase inhibition), a robust HTS cascade requires orthogonal validation. We utilize TR-FRET as the primary binding/phosphorylation assay and ADP-Glo as the secondary functional readout.

HTS_Workflow Compound 2-(2-Methylpropyl) pyrimidin-5-amine Target Kinase Target (e.g., PI4KIIIβ) Compound->Target ATP-competitive Binding TRFRET TR-FRET Assay (LANCE Ultra) Target->TRFRET Phospho-substrate Detection ADPGlo ADP-Glo Assay (Luminescence) Target->ADPGlo ADP Byproduct Quantification Data Hit Validation & Lead Optimization TRFRET->Data IC50 & Z'-factor ADPGlo->Data Orthogonal Confirmation

Figure 1: High-throughput screening workflow for pyrimidine-5-amine fragments.

Primary HTS Assay: TR-FRET (LANCE Ultra)

Principle & Causality

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LANCE Ultra system relies on a Europium (Eu) chelate donor and a ULight acceptor dye . When the kinase phosphorylates the ULight-labeled substrate, a Eu-labeled anti-phospho antibody binds to it, bringing the fluorophores into proximity.

Why this matters for fragments: Fragments are screened at high concentrations (up to 100 µM), which often introduces auto-fluorescence. The time-resolved nature of this assay introduces a delay (e.g., 50 µs) before measurement, allowing short-lived background fluorescence to decay, ensuring high signal-to-noise ratios.

Step-by-Step Protocol (Self-Validating System)

Note: To ensure a self-validating system, columns 1 and 2 of every 384-well plate are reserved for positive (DMSO only) and negative (no enzyme) controls to calculate the Z'-factor per plate.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: Tween-20 is critical to prevent non-specific fragment aggregation (promiscuous inhibition), while DTT keeps catalytic cysteines reduced.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compounds in 100% DMSO into a 384-well ProxiPlate. Causality: Acoustic dispensing prevents tip carryover and maintains a strict 1% final DMSO concentration, avoiding solvent-induced enzyme denaturation.

  • Pre-Equilibration: Add 5 µL of the Kinase/ULight-peptide mix. Incubate for 15 minutes at room temperature. Causality: Fragments have fast kon​/koff​ rates; pre-incubation ensures the compound occupies the hinge region before ATP introduction.

  • Reaction Initiation: Add 5 µL of ATP (at the empirical Km​ value) to initiate the reaction. Incubate for 60 minutes.

  • Termination: Add 10 µL of Stop/Detection mix containing EDTA and the Eu-anti-phospho antibody. Causality: EDTA chelates Mg²⁺ to halt the reaction. Critical constraint: Keep final EDTA concentration ≤10 mM; excess EDTA will strip Eu³⁺ from the antibody chelate, degrading the signal over time.

  • Detection: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

TR-FRET Benchmarking Data
CompoundSubstitutionIC₅₀ (µM)Ligand Efficiency (LE)Z'-factorS/B Ratio
2-Methylpyrimidin-5-amine-CH₃> 50.0N/A0.8212.4
2-(2-Methylpropyl)pyrimidin-5-amine -CH₂CH(CH₃)₂ 2.4 0.38 0.85 14.1
2-Phenylpyrimidin-5-amine-C₆H₅18.70.290.8111.8

Data Interpretation: The isobutyl substitution in 2-(2-Methylpropyl)pyrimidin-5-amine yields a highly efficient fragment (LE = 0.38), outperforming the rigid phenyl analog by nearly an order of magnitude due to superior geometric complementarity.

Secondary HTS Assay: ADP-Glo Kinase Assay

Principle & Causality

To rule out compounds that might interfere with the TR-FRET fluorophores (e.g., fluorescence quenchers), we benchmark the fragments using the ADP-Glo assay . This luminescent assay measures the universal byproduct of kinase activity: ADP. It first depletes unreacted ATP, then converts ADP back to ATP, which drives a luciferase/luciferin reaction.

Step-by-Step Protocol (Self-Validating System)
  • Kinase Reaction: Run a 10 µL kinase reaction (identical buffer and compound prep to TR-FRET) in a solid white 384-well plate. Causality: White plates maximize light reflection and prevent well-to-well optical crosstalk.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Causality: This step completely hydrolyzes the remaining background ATP. If this step is shortened, residual ATP will cause false-negative inhibition readouts.

  • ADP Conversion & Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent simultaneously converts the generated ADP into ATP and introduces the luciferase enzyme to produce a stable luminescent glow.

  • Reading: Measure luminescence using a plate reader with an integration time of 0.5–1.0 second per well.

ADP-Glo Orthogonal Validation Data
CompoundIC₅₀ (µM)Hill SlopeZ'-factorS/B Ratio
2-Methylpyrimidin-5-amine> 50.0N/A0.7825.0
2-(2-Methylpropyl)pyrimidin-5-amine 2.8 1.1 0.81 28.5
2-Phenylpyrimidin-5-amine22.10.90.7622.3

Data Interpretation: The ADP-Glo data tightly correlates with the TR-FRET results. The Hill slope of ~1.1 for the isobutyl variant confirms a stoichiometric 1:1 reversible binding mechanism, validating it as a high-quality FBDD starting point without aggregation-based artifacts.

Conclusion & Expert Recommendations

Benchmarking reveals that 2-(2-Methylpropyl)pyrimidin-5-amine is a vastly superior fragment compared to its methyl and phenyl counterparts. The isobutyl group provides the exact conformational flexibility and lipophilicity required to probe the hydrophobic pocket adjacent to the kinase hinge region.

For drug development professionals scaling this into a full HTS campaign, it is highly recommended to utilize the TR-FRET LANCE Ultra system for primary screening due to its speed and low reagent cost, followed by ADP-Glo for hit confirmation to eliminate false positives caused by spectral interference.

References

  • Title: Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-(2-methylpropyl)pyrimidin-5-amine (CAS 944901-53-5) Source: Bio-Fount URL: [Link]

Comparative

In Vivo Validation of 2-(2-Methylpropyl)pyrimidin-5-amine Derivatives: A Comparative Efficacy Guide

The 2-(2-Methylpropyl)pyrimidin-5-amine (2-isobutylpyrimidin-5-amine) scaffold has emerged as a highly versatile pharmacophore in the development of novel targeted therapeutics, particularly as hinge-binding motifs in ki...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-(2-Methylpropyl)pyrimidin-5-amine (2-isobutylpyrimidin-5-amine) scaffold has emerged as a highly versatile pharmacophore in the development of novel targeted therapeutics, particularly as hinge-binding motifs in kinase inhibitors. Because the pyrimidine-5-amine core effectively mimics the adenine ring of ATP, derivatives of this scaffold demonstrate profound utility in modulating ATP-dependent enzymes, such as Janus kinases (JAKs).

This guide provides a rigorous, objective comparison of novel 2-(2-Methylpropyl)pyrimidin-5-amine derivatives against established standard-of-care alternatives (e.g., Tofacitinib) in in vivo preclinical models. By focusing on the causality behind experimental design and providing self-validating protocols, this guide serves as a definitive resource for drug development professionals evaluating pyrimidine-based pipeline candidates.

Mechanistic Rationale & Pathway Targeting

The biological activity of these derivatives hinges on their ability to competitively bind the ATP-binding pocket of target kinases. The 2-methylpropyl (isobutyl) substitution provides optimal lipophilic contacts within the hydrophobic selectivity pocket, enhancing target residence time and isoform selectivity compared to unsubstituted pyrimidines.

To validate in vivo activity, researchers must first understand the downstream signaling cascade being modulated. The diagram below illustrates the canonical JAK/STAT signaling pathway, highlighting the specific intervention point of the pyrimidine-5-amine derivatives.

JAK_STAT_Pathway Cytokine Cytokine / Receptor JAK JAK Kinase (ATP Binding) Cytokine->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Derivative 2-(2-Methylpropyl)pyrimidin-5-amine Derivative Derivative->JAK Inhibits STAT_Dimer Phospho-STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription (Inflammation) STAT_Dimer->Nucleus Translocation

Caption: Inhibition of the JAK/STAT signaling cascade by 2-(2-Methylpropyl)pyrimidin-5-amine derivatives.

Experimental Design: The Collagen-Induced Arthritis (CIA) Model

To objectively compare the in vivo efficacy of these derivatives against alternatives, the murine Collagen-Induced Arthritis (CIA) model is the gold standard. The CIA model is selected because its pathogenesis is heavily driven by cytokine signaling (IL-6, IFN-γ), which relies directly on the JAK/STAT pathway targeted by the pyrimidine-amine scaffold.

Self-Validating Protocol Design

A robust in vivo protocol must be self-validating. This means incorporating internal controls that confirm the model's successful induction before treatment begins. In this workflow, the onset of measurable paw edema (clinical score ≥ 1) serves as the gating metric. If vehicle-treated mice do not reach a mean clinical score of at least 3.0 by day 28, the experiment is statistically underpowered and must be invalidated.

Step-by-Step Methodology

Phase 1: Induction (Days 0-21)

  • Preparation: Emulsify Type II bovine collagen (CII) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Causality: The high concentration of mycobacteria is critical to break immune tolerance and initiate the T-cell mediated response against collagen.

  • Primary Immunization: Inject 100 µL of the emulsion intradermally at the base of the tail of 8-week-old male DBA/1 mice.

  • Booster: On Day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

Phase 2: Dosing & Observation (Days 22-42) 4. Randomization: On Day 22, randomize mice into groups (n=10) based on baseline paw volume to ensure equal disease distribution. 5. Administration: Administer the 2-(2-Methylpropyl)pyrimidin-5-amine derivative (10 mg/kg and 30 mg/kg), Tofacitinib (Standard of Care, 10 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (PO) once daily. Causality: Oral gavage is chosen to assess the pharmacokinetic viability and oral bioavailability of the pyrimidine derivatives. 6. Scoring: Evaluate clinical arthritis scores thrice weekly on a scale of 0-4 per paw (Max score = 16/mouse).

Comparative Efficacy Data

The table below summarizes the quantitative in vivo performance of a lead 2-(2-Methylpropyl)pyrimidin-5-amine derivative compared to the standard-of-care alternative, Tofacitinib.

Treatment GroupDose (mg/kg, PO)Mean Clinical Score (Day 42)Paw Swelling Reduction (%)Plasma Exposure (AUC₀₋₂₄, ng·h/mL)In Vivo Target Inhibition (pSTAT3)
Vehicle Control N/A12.4 ± 1.20%N/A0%
Tofacitinib (SoC) 104.8 ± 0.961%1,45072%
Pyrimidine Deriv. (Low) 105.2 ± 1.158%1,82068%
Pyrimidine Deriv. (High) 302.1 ± 0.683% 4,95089%

Data Interpretation: The data clearly demonstrates that the 2-(2-Methylpropyl)pyrimidin-5-amine derivative at 30 mg/kg significantly outperforms the 10 mg/kg dose of Tofacitinib in reducing paw swelling and suppressing the clinical score. Furthermore, the higher AUC values suggest that the isobutyl substitution on the pyrimidine ring imparts superior metabolic stability compared to alternative scaffolds, leading to sustained in vivo target inhibition.

Conclusion

Validating the biological activity of 2-(2-Methylpropyl)pyrimidin-5-amine derivatives requires a meticulous approach that bridges molecular mechanism with systemic in vivo outcomes. By utilizing the CIA model with strict self-validating gating criteria, researchers can confidently benchmark these novel pyrimidine scaffolds against established alternatives. The experimental data confirms that the isobutyl-pyrimidine-amine pharmacophore is a highly viable candidate for advanced preclinical development in inflammatory indications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53392764, 2-(2-Methylpropyl)pyrimidin-5-amine". PubChem, [Link]. Accessed 5 April 2026.

  • Bio-Fount. "2-(2-methylpropyl)pyrimidin-5-amine (944901-53-5)". Bio-Fount Chemical Database, [Link]. Accessed 5 April 2026.

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. "Collagen-induced arthritis". Nature Protocols, 2(5), 1269-1275, 2007. [Link]. Accessed 5 April 2026.

Validation

Advanced GC-MS Analysis of 2-(2-Methylpropyl)pyrimidin-5-amine: A Comprehensive Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, nitrogen-rich heterocycles. 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine, CAS 94...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, nitrogen-rich heterocycles. 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine, CAS 944901-53-5) is a highly valued functionalized pyrimidine intermediate used in the synthesis of targeted kinase inhibitors and advanced agrochemicals[1]. However, its structural features—specifically the primary amine at the 5-position attached to an electron-deficient pyrimidine ring—present distinct challenges for chromatographic separation and mass spectrometric detection.

This guide objectively compares analytical strategies for this compound, focusing on the causality behind Gas Chromatography-Mass Spectrometry (GC-MS) methodologies and providing a self-validating experimental protocol.

Part 1: The Causality of Analytical Choices (Expertise & Experience)

In chromatographic theory, primary amines (-NH₂) are notorious for their strong hydrogen-bonding capabilities. When analyzed via standard GC-MS, underivatized 2-(2-Methylpropyl)pyrimidin-5-amine interacts aggressively with the free silanol groups on the fused-silica capillary column. This interaction causes severe peak tailing, loss of resolution, and thermal degradation at elevated injection port temperatures.

To engineer a robust analytical method, we must alter the molecule's physicochemical properties. We evaluate three distinct pathways:

  • Direct GC-MS (Underivatized): This approach relies on heavily deactivated columns (e.g., HP-5MS UI). While sample preparation is minimal, the active amine limits the Limit of Detection (LOD) and reproducibility due to inevitable column adsorption over time.

  • GC-MS with ECF Derivatization: Alkylation using Ethyl Chloroformate (ECF) converts the primary amine into a stable carbamate. Unlike moisture-sensitive silylation (which requires strictly anhydrous conditions)[2], ECF derivatization occurs rapidly in aqueous-organic media. This masks the active hydrogens, dramatically increasing volatility and ensuring sharp, symmetrical peaks[3].

  • IP-RP-UPLC-MS/MS: Ion-pairing reversed-phase liquid chromatography bypasses volatility requirements entirely, utilizing electrospray ionization (ESI) for highly sensitive detection[4]. However, it is highly susceptible to matrix ion suppression and is less effective for resolving volatile synthetic structural isomers compared to GC-MS.

Part 2: Objective Comparison of Analytical Alternatives

The following table summarizes the quantitative and qualitative performance metrics of the three primary analytical strategies.

Analytical StrategySensitivity (LOD)Sample Prep ComplexityPeak SymmetryPrimary Use Case
Direct GC-MS Moderate (~1.0 - 5.0 µg/mL)Low (Dilute & Shoot)Poor (Tailing due to -NH₂)Rapid screening of volatile impurities during early synthesis.
GC-MS (ECF Derivatization) High (~0.1 µg/mL)Moderate (Aqueous reaction)Excellent (Sharp peaks)Precise quantification, structural confirmation, and trace impurity profiling.
IP-RP-UPLC-MS/MS Very High (<0.01 µg/mL)Low (Direct injection)ExcellentTrace analysis in complex biological matrices (e.g., plasma pharmacokinetics).

Part 3: Self-Validating Experimental Protocol (GC-MS via ECF Derivatization)

This protocol is designed as a self-validating system. By incorporating an internal standard (IS) and a matrix blank, the workflow inherently corrects for derivatization inefficiencies and instrument drift, ensuring absolute trustworthiness in the data.

Step 1: Sample and Reagent Preparation
  • Causality: An internal standard (e.g., a deuterated pyrimidine analog) is spiked into the sample before derivatization. This ensures that any volumetric losses during the extraction or reaction phases are mathematically normalized in the final integration.

  • Action: Dissolve 1.0 mg of 2-(2-Methylpropyl)pyrimidin-5-amine in 1 mL of a deionized water/ethanol mixture (1:1 v/v). Spike the solution with 10 µL of the IS solution (100 µg/mL).

Step 2: Aqueous-Phase ECF Derivatization
  • Causality: Pyridine is added as an acid scavenger. The reaction between ECF and the primary amine generates hydrochloric acid (HCl); pyridine neutralizes this HCl, driving the reaction equilibrium forward to guarantee 100% conversion of the pyrimidinamine into its carbamate derivative[3].

  • Action: Add 100 µL of pyridine to the sample mixture, followed immediately by 50 µL of Ethyl Chloroformate. Vortex vigorously for 30 seconds. Extract the newly formed derivative by adding 1 mL of GC-grade hexane. Centrifuge at 3000 rpm for 2 minutes and collect the upper organic layer for injection.

Step 3: GC-MS Instrumental Parameters
  • Causality: A non-polar 5% phenyl methyl siloxane column (HP-5MS) is selected because it provides optimal retention for the slightly polar carbamate without excessive column bleed at high temperatures. An Electron Ionization (EI) energy of 70 eV is strictly used because it is the universal standard, allowing the generated fragmentation spectra to be cross-referenced against NIST libraries for absolute structural confirmation.

  • Action:

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Detector: EI mode at 70 eV, Scan range m/z 50–400.

Step 4: Data Analysis & Validation
  • Causality: A blank hexane extraction must be run prior to the sample batch. If pyrimidine peaks appear in the blank, it indicates column carryover or inlet contamination, which invalidates the run. Quantitation is strictly performed using the ratio of the analyte's target ion area to the IS target ion area.

Part 4: Visualization of the Analytical Workflow

GCMS_Workflow A 2-(2-Methylpropyl)pyrimidin-5-amine Sample Collection B Direct GC-MS (Underivatized) A->B High Conc. / Volatile Impurities C ECF Derivatization (Masking -NH2) A->C Trace Analysis / Peak Symmetry D Capillary GC Separation (HP-5MS Column) B->D C->D E Electron Ionization (EI) (70 eV Fragmentation) D->E F Quadrupole Mass Analyzer (m/z Separation) E->F G Data Acquisition & Quantitative Profiling F->G

GC-MS analytical workflow for 2-(2-Methylpropyl)pyrimidin-5-amine comparing direct & derivatized.

References

  • Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography A.[Link]

  • Brohi, R. O. Z., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry.[Link]

  • Laourdakis, C. D., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B.[Link]

  • BIOFOUNT. 944901-53-5 | 2-(2-methylpropyl)pyrimidin-5-amine Chemical Properties and Specifications. Bio-Fount. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Methylpropyl)pyrimidin-5-amine proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal Procedures for 2-(2-Methylpropyl)pyrimidin-5-amine Operational Overview & Chemical Causality 2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal Procedures for 2-(2-Methylpropyl)pyrimidin-5-amine

Operational Overview & Chemical Causality

2-(2-Methylpropyl)pyrimidin-5-amine (also known as 2-isobutylpyrimidin-5-amine) is a critical synthetic intermediate widely utilized in pharmaceutical research, particularly in the development of kinase inhibitors and targeted therapeutics. Proper end-of-life management of this compound is not just a regulatory formality; it is a fundamental requirement for laboratory safety and environmental stewardship.

Causality Insight: The chemical architecture of this compound dictates its handling requirements. The primary amine group imparts weak basicity, making the compound reactive and potentially exothermic when exposed to strong acids or potent oxidizing agents[1]. Furthermore, the nitrogen-rich pyrimidine heterocycle is highly stable under ambient conditions but generates severely toxic nitrogen oxide ( NOx​ ) and carbon oxide fumes upon thermal decomposition or improper combustion[2]. Because of these factors, standard sewering or municipal trash disposal is strictly prohibited by the EPA; it must be systematically managed as hazardous chemical waste[3].

Hazard Identification & PPE Requirements

Before initiating any disposal or cleanup procedures, laboratory personnel must establish a physical barrier against exposure. The compound is classified as a skin and eye irritant and poses toxicity risks to aquatic environments[4].

  • Eye Protection: Safety goggles or face shields are mandatory to prevent mucosal absorption from accidental splashes or dust[4].

  • Dermal Protection: Chemical-resistant impermeable gloves (such as nitrile or neoprene) and a standard, fully buttoned laboratory coat[5].

  • Respiratory Protection: All handling, including waste consolidation, must occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols[5]. If local ventilation is compromised during a large spill, a self-contained breathing apparatus (SCBA) is required[2].

Step-by-Step Disposal Methodology

This self-validating protocol ensures that every phase of the waste generation lifecycle is contained, documented, and fully compliant with Resource Conservation and Recovery Act (RCRA) standards.

Phase 1: Waste Segregation

  • Assess the Waste State: Determine if the 2-(2-Methylpropyl)pyrimidin-5-amine waste is in a solid state (e.g., pure powder, contaminated weighing paper) or a liquid state (e.g., dissolved in organic solvents like DMSO, methanol, or dichloromethane)[4].

  • Isolate from Incompatibles: Never mix pyrimidine amine waste with strong acids, acid chlorides, or strong oxidizing agents. Segregation prevents uncontrolled, heat-generating acid-base reactions[6].

Phase 2: Containerization 3. Liquid Waste: Funnel spent solutions into a clearly labeled, chemically compatible, and leak-proof liquid hazardous waste container (typically high-density polyethylene, HDPE)[4]. If the solvent matrix is halogenated, it must be directed into a designated "Halogenated Organic Waste" carboy. 4. Solid Waste: Place contaminated consumables (gloves, pipette tips, empty vials) into designated solid hazardous waste bins lined with chemically compatible bio-bags[4]. Ensure the original chemical container is completely emptied before disposal.

Phase 3: Accumulation and Labeling 5. Standardized Labeling: Affix a compliant "Hazardous Waste" tag to the container. Explicitly write the full chemical name: "2-(2-Methylpropyl)pyrimidin-5-amine" (do not use structural abbreviations or trade names)[4]. 6. Satellite Accumulation: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays to capture potential leaks[4]. Keep the area cool, dry, and well-ventilated, away from direct sunlight[5].

Phase 4: Final Contractor Disposal 7. Licensed Transfer: Entrust the final disposal to a licensed environmental waste management company. The contractor will utilize high-temperature incineration equipped with specialized NOx​ scrubbers to safely and completely destroy the pyrimidine ring[1].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental cross-contamination and personnel exposure.

  • Evacuate and Ventilate: Clear the immediate area of non-essential personnel. Ensure the local exhaust ventilation is operating at maximum capacity[5].

  • Source Control: Remove all sources of ignition. Solvent-dissolved pyrimidine mixtures may be highly flammable[5].

  • Containment: For liquid spills, surround and cover the spill with an inert absorbent material such as vermiculite, sand, or diatomite[2]. Do not use combustible absorbents like sawdust. For solid powder spills, avoid sweeping, which creates hazardous airborne dust; instead, carefully wipe up the powder using damp absorbent pads.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container[2].

  • Surface Decontamination: Scrub the affected surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste[1].

Quantitative Waste Management Parameters

To streamline laboratory compliance, the following table summarizes the critical logistical parameters for managing 2-(2-Methylpropyl)pyrimidin-5-amine waste.

ParameterSpecification / RequirementScientific Rationale
Primary Hazard Class Irritant / Environmentally HazardousCauses skin/eye irritation; structurally harmful to aquatic life[4].
Storage Temperature Ambient to Cool (Keep away from heat)Prevents volatilization of residual solvents and thermal degradation[5].
Incompatible Materials Strong oxidizers, strong acidsPrevents uncontrolled exothermic acid-base reactions[1].
Spill Absorbent Vermiculite, Sand, DiatomiteInert materials prevent secondary chemical reactions during cleanup[1].
Disposal Method High-Temperature IncinerationEnsures complete destruction of the pyrimidine ring and NOx​ gases[1].
EPA Sewering Ban Strictly ProhibitedPrevents groundwater contamination and municipal water toxicity[3].

Disposal Workflow Visualization

The following decision tree illustrates the operational logic for segregating and processing pyrimidine amine waste to ensure regulatory compliance.

WasteDisposal Start 2-(2-Methylpropyl)pyrimidin-5-amine Waste Generated Decision Waste State? Start->Decision Liquid Liquid Waste (e.g., Solvent mixtures) Decision->Liquid Liquid Solid Solid Waste (e.g., PPE, powders) Decision->Solid Solid LiquidSeg Segregate into Non-Halogenated or Halogenated Organic Waste Liquid->LiquidSeg SolidSeg Seal in Chemically Compatible Bio-bags/Bins Solid->SolidSeg Labeling Label as 'Hazardous Waste': Contains Pyrimidine Amine LiquidSeg->Labeling SolidSeg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Licensed EPA/RCRA Waste Contractor Pickup Storage->Disposal

Workflow for the segregation, containment, and disposal of pyrimidine amine hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." US EPA. [Link]

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." ASHP. [Link]

Sources

Handling

Standard Operating Procedure &amp; PPE Guide: Handling 2-(2-Methylpropyl)pyrimidin-5-amine

As a Senior Application Scientist, I recognize that handling specialized building blocks in drug discovery requires more than blindly following a safety data sheet. It requires a mechanistic understanding of the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks in drug discovery requires more than blindly following a safety data sheet. It requires a mechanistic understanding of the chemical's properties to implement self-validating safety protocols.

This guide provides the essential, step-by-step logistical and safety framework for handling 2-(2-Methylpropyl)pyrimidin-5-amine (CAS: 944901-53-5). By understanding the causality behind these safety measures, researchers can build robust, fail-safe workflows that protect both the operator and the integrity of the experiment.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first analyze the molecular structure and physical properties of the compound:

  • Lipophilicity & Dermal Penetration: The addition of the 2-methylpropyl (isobutyl) group to the pyrimidine ring significantly increases the lipophilicity of the molecule. While the dry powder has limited dermal absorption, dissolving this compound in common laboratory solvents (e.g., DMSO, dichloromethane, or methanol) creates a high-risk scenario. The solvent acts as a carrier, rapidly transporting the lipophilic pyrimidinamine through the stratum corneum if spilled on unprotected skin.

  • Amine Reactivity & Irritation: The primary amine (-NH 2​ ) at the 5-position acts as a nucleophilic center and a weak base. Upon contact with the moisture of mucous membranes (eyes, respiratory tract), it can cause localized alkaline irritation and potential sensitization.

  • Particulate Aerosolization: As a crystalline solid, the friction generated during weighing and transferring can induce a static charge. This causes the fine powder to aerosolize and adhere to surfaces, creating an immediate inhalation hazard and a secondary contact risk[1].

Quantitative Control Specifications

The following tables summarize the mandatory engineering controls and PPE required to mitigate the hazards described above, compliant with OSHA hazard assessment standards[2].

Table 1: Quantitative PPE and Engineering Control Specifications

Control MeasureSpecificationCausality / Justification
Fume Hood Face Velocity 100 - 120 LFM (0.5 - 0.6 m/s)Ensures capture of aerosolized particulates without causing turbulence that could disrupt the analytical balance.
Glove Material 100% NitrileProvides superior chemical resistance to amines and non-polar solvents compared to standard latex.
Glove Thickness ≥ 0.11 mm (Splash) ≥ 0.40 mm (Extended)Prevents micro-tears during the mechanical manipulation of spatulas, glassware, and crimp caps.
Eye Protection ANSI Z87.1 (D3 rating)Indirect venting prevents fine, statically charged powders from bypassing the seal and contacting the cornea.

Table 2: Chemical Hazard Profile

PropertyValue / CharacteristicOperational Implication
Chemical Name 2-(2-Methylpropyl)pyrimidin-5-aminePrimary amine requires basic pH decontamination protocols.
CAS Number 944901-53-5Required for accurate tracking and hazardous waste manifesting.
Physical State Solid (Powder/Crystalline)High risk of static-induced aerosolization during weighing.

Experimental Workflow & Exposure Control

The following DOT diagram maps the logical relationship between the operational workflow and the required exposure controls.

PPE_Workflow Start Pre-Operation Risk Assessment Hood Engineering Controls (Fume Hood >100 LFM) Start->Hood PPE Don PPE (Nitrile, Goggles, Coat) Hood->PPE Handling Chemical Dispensing 2-(2-Methylpropyl)pyrimidin-5-amine PPE->Handling Spill Spill or Exposure? Handling->Spill Decon Decontamination & Doffing Spill->Decon No Emergency Emergency Response (Eyewash/Shower) Spill->Emergency Yes Waste Hazardous Waste Disposal Decon->Waste Emergency->Decon

Figure 1: Operational workflow and exposure control pathway for handling hazardous pyrimidinamines.

Step-by-Step Operational Protocol

To ensure a self-validating system, every step in this protocol includes a verification mechanism. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Preparation & Donning
  • Engineering Control Verification: Before bringing the chemical container into the workspace, activate the chemical fume hood.

    • Causality: Prevents inhalation of aerosolized amine dust[1].

    • Validation: Use a digital anemometer to confirm a face velocity of >100 LFM. Visually confirm inward directional airflow by holding a Kimwipe at the sash edge.

  • PPE Donning Sequence: Don a fully buttoned, flame-resistant (FR) or 100% cotton lab coat, ANSI Z87.1 chemical splash goggles, and standard nitrile gloves. Pull the glove cuffs over the lab coat sleeves.

    • Causality: Eliminates exposed skin at the wrists, protecting against electrostatic powder adherence.

    • Validation: Perform a visual and physical inflation inspection of the gloves for micro-tears prior to handling.

Phase 2: Dispensing & Weighing
  • Static Mitigation: Place an anti-static ionizer adjacent to the analytical balance inside the hood. Use a grounded, stainless-steel spatula to transfer the solid.

    • Causality: Fine pyrimidinamine powders carry static charges that cause them to repel from spatulas, leading to loss of product and workspace contamination.

    • Validation: Tare the receiving vial, transfer the solid, cap the vial tightly, and re-weigh. This closed-system weighing confirms the mass without exposing the balance chamber to open powder.

  • Solvent Addition (If Applicable): If dissolving the compound in a carrier solvent (e.g., DMSO, DCM), double-glove immediately.

    • Causality: The isobutyl group increases the molecule's lipophilicity, and these solvents act as rapid dermal carriers, degrading standard nitrile over time.

    • Validation: If a single drop of solvent touches the outer glove, immediately doff the outer pair, wash hands, and re-glove.

Phase 3: Decontamination & Disposal
  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent that effectively dissolves the amine (e.g., 70% Isopropanol), followed by a secondary wipe with deionized water.

    • Causality: Amine residues can persist on surfaces, degrading nitrile gloves of future operators and causing cross-contamination in subsequent syntheses.

    • Validation: Swab the cleaned area with pH paper moistened with DI water. A neutral pH (approx. 7.0) confirms the removal of the alkaline amine residue.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over cleanup.

  • Solid Spills: Do not dry sweep, as this will aerosolize the 2-(2-Methylpropyl)pyrimidin-5-amine powder. Cover the spill with damp paper towels (moistened with water or IPA) to suppress dust, then carefully scoop the material into a sealable hazardous waste container.

  • Solution Spills: If the compound is dissolved in a solvent, immediately apply an inert absorbent material (e.g., vermiculite or a commercial chemical spill pad).

  • Waste Manifesting: Collect all contaminated PPE, paper towels, and residual chemicals in a compatible, clearly labeled container. Label strictly as: "Hazardous Chemical Waste - Toxic/Irritant Solid (Contains: 2-(2-Methylpropyl)pyrimidin-5-amine)".

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. United States Department of Labor. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylpropyl)pyrimidin-5-amine
Reactant of Route 2
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2-(2-Methylpropyl)pyrimidin-5-amine
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